molecular formula C7H4BrN3O2 B1268601 3-bromo-4-nitro-1H-indazole CAS No. 74209-17-9

3-bromo-4-nitro-1H-indazole

Cat. No.: B1268601
CAS No.: 74209-17-9
M. Wt: 242.03 g/mol
InChI Key: BKYFEBHLYKLAJH-UHFFFAOYSA-N
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Description

3-bromo-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYFEBHLYKLAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348771
Record name 3-bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-17-9
Record name 3-bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-4-nitro-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-bromo-4-nitro-1H-indazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a heterocyclic aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its chemical structure, featuring both a bromine atom and a nitro group on the indazole scaffold, makes it a versatile building block for developing novel, biologically active compounds.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 74209-17-9[1][2][3]
Molecular Formula C₇H₄BrN₃O₂[1][2][3]
Molecular Weight 242.03 g/mol [1][2][3]
Appearance Pale yellow solid[1]
Melting Point 207-210 °C[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and methanol.[1]
Purity (Typical) ≥ 98%[1]
Structural Information

The diagram below illustrates the relationship between the parent indazole structure and the specific substitution pattern of this compound.

G Structural Relationship of this compound Indazole 1H-Indazole (Parent Scaffold) Intermediate 4-nitro-1H-indazole (Precursor) Indazole->Intermediate Nitration Substituted This compound (Target Compound) Intermediate->Substituted Bromination at C3

Caption: Logical flow from the parent indazole scaffold to the target compound.

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the bromination of a precursor, 4-nitro-1H-indazole.[4]

Synthesis of this compound from 4-nitro-1H-indazole

This procedure details the bromination of 4-nitro-1H-indazole to yield the target compound with high efficiency.[4]

Experimental Protocol:

  • Reaction Setup: To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.[4]

  • Bromine Addition: Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid. Add this solution to the reaction mixture dropwise over a period of 3.5 hours. It is crucial to maintain the internal temperature of the reaction mixture below 25 °C during the addition.[4]

  • Reaction Progression: After the addition is complete, stir the reaction mixture for an additional two hours at the same temperature.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. Add 500 mL of water to the resulting solids.[4]

  • Isolation and Purification: Collect the solids by filtration, wash them with 500 mL of water, and dry the product under vacuum.[4]

  • Yield: This process typically yields approximately 68 g (92%) of this compound.[4]

The workflow for this synthesis is visualized in the diagram below.

G Synthesis Workflow for this compound cluster_reactants Reactants & Solvents cluster_process Process Steps cluster_product Final Product R1 4-nitro-1H-indazole P1 Combine Reactants (T < 25°C) R1->P1 R2 Sodium Acetate R2->P1 R3 Bromine P2 Add Bromine Solution (over 3.5h) R3->P2 S1 Acetic Acid S1->P1 S2 Chloroform S2->P1 P1->P2 P3 Stir for 2h P2->P3 P4 Concentrate (Reduced Pressure) P3->P4 P5 Add Water P4->P5 P6 Filter & Wash P5->P6 P7 Dry Under Vacuum P6->P7 Product This compound (Yield: 92%) P7->Product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The indazole scaffold is a significant structural motif in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[5] Nitro-substituted indazoles, in particular, have been investigated for their antiparasitic activities.[6]

This compound is primarily utilized as a key intermediate for the synthesis of more complex, biologically active molecules.[1] The bromine at the C3 position is particularly useful for introducing further structural diversity through reactions like metal-catalyzed cross-coupling.[7] The nitro group can also be chemically modified, for example, through reduction to an amine, which opens up numerous possibilities for further functionalization.

The logical flow of its application in drug development is outlined below.

G Role in Drug Discovery Pipeline cluster_reactions Chemical Modifications Start This compound (Building Block) R_Coupling Cross-Coupling (at C3-Br) Start->R_Coupling R_Reduction Nitro Group Reduction (to Amine) Start->R_Reduction R_Other Other Functionalization Start->R_Other Library Library of Diverse Indazole Derivatives R_Coupling->Library R_Reduction->Library R_Other->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit Candidate Potential Drug Candidate Hit->Candidate

Caption: Logical workflow illustrating the use of the title compound as an intermediate in drug discovery.

Spectral Data

While detailed spectral analyses require access to raw data, reference to spectral information is available. PubChem lists 13C NMR spectra data for this compound.[2] Various suppliers also offer access to NMR, HPLC, and LC-MS data upon request for specific batches of the compound.[8][9]

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place, sealed to keep away from moisture.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-bromo-4-nitro-1H-indazole (CAS Number: 74209-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-4-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications in the development of therapeutic agents, particularly kinase inhibitors. Safety and handling information is also included. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1] Its core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, with a bromine atom at the 3-position and a nitro group at the 4-position. This substitution pattern provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 74209-17-9[2]
Molecular Formula C₇H₄BrN₃O₂[2]
Molecular Weight 242.03 g/mol [2]
Appearance Pale yellow solid[1]
Melting Point 207-210 °C[1]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and methanol[1]

While specific, publicly available spectral data for this compound is limited, typical spectroscopic features for similar nitro- and bromo-substituted indazoles have been reported. For instance, the 1H NMR spectrum of 6-nitro-3-phenyl-1H-indazole shows characteristic aromatic proton signals, and its 13C NMR spectrum displays corresponding aromatic carbon peaks.[3] The IR spectrum of such compounds typically exhibits absorption bands corresponding to N-H, C=C, and C-N stretching, as well as the characteristic symmetric and asymmetric stretching of the nitro group.[3]

Synthesis

A reliable method for the synthesis of this compound involves the bromination of 4-nitro-1H-indazole.[2]

Experimental Protocol: Synthesis of this compound[2]
  • Materials:

    • 4-nitro-1H-indazole (50 g, 0.306 mol)

    • Sodium acetate (26.4 g, 0.306 mol)

    • Acetic acid (360 mL)

    • Chloroform (300 mL)

    • Bromine (51.4 g, 0.322 mol)

    • Water

  • Procedure:

    • To a flask equipped with a mechanical stirrer, add sodium acetate, 4-nitro-1H-indazole, 300 mL of acetic acid, and 300 mL of chloroform.

    • Prepare a solution of bromine in 60 mL of acetic acid.

    • Over a period of 3.5 hours, add the bromine solution to the reaction mixture while maintaining the temperature below 25 °C.

    • Stir the reaction mixture for an additional two hours.

    • Concentrate the mixture under reduced pressure.

    • Add 500 mL of water to the resulting solids.

    • Collect the solids by filtration.

    • Wash the solids with 500 mL of water.

    • Dry the product under vacuum to yield this compound (68 g, 92% yield).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-nitro-1H-indazole 4-nitro-1H-indazole Mixing Mixing 4-nitro-1H-indazole->Mixing Sodium acetate Sodium acetate Sodium acetate->Mixing Acetic acid Acetic acid Acetic acid->Mixing Chloroform Chloroform Chloroform->Mixing Bromine Bromine Bromination (<25°C) Bromination (<25°C) Bromine->Bromination (<25°C) Mixing->Bromination (<25°C) Stirring (2h) Stirring (2h) Bromination (<25°C)->Stirring (2h) Concentration Concentration Stirring (2h)->Concentration Precipitation (H₂O) Precipitation (H₂O) Concentration->Precipitation (H₂O) Filtration & Washing Filtration & Washing Precipitation (H₂O)->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, a key substrate for kinases. This allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of these enzymes. The bromine atom at the 3-position and the nitro group at the 4-position of this compound provide versatile handles for further chemical modifications to develop potent and selective inhibitors.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The indazole core is a common feature in many approved and investigational kinase inhibitors. While specific examples of drugs derived directly from this compound are not readily found in the public domain, the synthetic utility of related bromo-indazole derivatives is well-documented. For instance, 6-bromo-1H-indazole is a key starting material for the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anti-cancer agents.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Substrate Substrate Kinase_B->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Kinase_B inhibits ATP ATP ATP->Kinase_B binds

Caption: Indazole-based inhibitors compete with ATP to block kinase activity.

Antiparasitic Agents

Nitro-containing heterocyclic compounds have a long history as antiparasitic agents. The nitro group can be bioreduced within the parasite to generate reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and parasite death.[4] While specific antiparasitic agents derived from this compound are not explicitly detailed in the available literature, the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives has been explored for their antileishmanial activity.[5] This suggests that this compound could also serve as a valuable starting material for the development of new antiparasitic drugs.

Safety and Handling

Table 2: General Safety and Handling Precautions

PrecautionDetailsReference
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[6]
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation.[6]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]

In case of exposure, it is recommended to rinse the affected area with plenty of water and seek medical attention if symptoms persist.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of diverse chemical libraries. The established importance of the indazole scaffold in kinase inhibition and the known biological activity of nitro-containing compounds highlight the potential of derivatives of this compound as future therapeutic agents. This technical guide provides a solid foundation of its properties, synthesis, and potential applications, which should aid researchers in their efforts to develop novel and effective pharmaceuticals.

References

synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-bromo-4-nitro-1H-indazole

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, an important intermediate in the development of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Overview

The synthesis involves the electrophilic bromination of 4-nitro-1H-indazole at the 3-position. This is achieved by treating the starting material with bromine in a mixed solvent system of acetic acid and chloroform, with sodium acetate acting as a base.

Reaction: 4-nitro-1H-indazole → this compound

Experimental Protocol

The following protocol is a detailed methodology for the .[1]

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

  • Water

Equipment:

  • Flask equipped with a mechanical stirrer

  • Dropping funnel

  • Reduced pressure evaporator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, combine sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.[1]

  • Addition of Bromine: Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid. Add this solution dropwise to the reaction mixture over a period of 3.5 hours.[1] It is crucial to maintain the internal temperature of the reaction mixture below 25 °C during the addition.[1]

  • Reaction Time: After the addition is complete, stir the reaction mixture for an additional two hours.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvents.[1]

  • Precipitation and Isolation: Add 500 mL of water to the resulting solid residue. Collect the solids by filtration.[1]

  • Washing and Drying: Wash the collected solids with 500 mL of water. Dry the product under vacuum to yield the final compound, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Starting Material 4-nitro-1H-indazole[1]
Mass of Starting Material50 g[1]
Moles of Starting Material0.306 mol[1]
Reagents
Sodium Acetate26.4 g (0.306 mol)[1]
Bromine51.4 g (0.322 mol)[1]
Solvents
Acetic Acid300 mL (+ 60 mL for Br₂)[1]
Chloroform300 mL[1]
Reaction Conditions
Temperature< 25 °C[1]
Total Reaction Time5.5 hours[1]
Product This compound[1]
Mass of Product68 g[1]
Yield 92%[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow A Combine Reactants 4-nitro-1H-indazole, Sodium Acetate, Acetic Acid, Chloroform B Slowly Add Bromine Solution (in Acetic Acid) A->B Over 3.5 hours C Maintain Temperature < 25 °C B->C D Stir for 2 Hours B->D E Concentrate Under Reduced Pressure D->E F Add Water to Precipitate Solid E->F G Filter to Collect Solid F->G H Wash with Water G->H I Dry Under Vacuum H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to 3-bromo-4-nitro-1H-indazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This whitepaper provides a comprehensive technical overview of 3-bromo-4-nitro-1H-indazole, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and a validated synthesis protocol.

Core Molecular and Physical Data

This compound is a pale yellow solid compound.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry for the development of novel drug candidates.[1] The compound is characterized by its insolubility in water and solubility in organic solvents such as ethanol and methanol.[1]

PropertyValueSource
Molecular Formula C7H4BrN3O2[1][2][3][4]
Molecular Weight 242.03 g/mol [2][3][4][5][]
CAS Number 74209-17-9[1][2][3]
Appearance Pale yellow solid[1]
Melting Point 207-210 °C[1]
Purity ≥ 98%[1]
Solubility Insoluble in water; Soluble in ethanol and methanol[1]

Molecular Structure

The molecular structure of this compound consists of an indazole core, which is a bicyclic aromatic heterocycle, substituted with a bromine atom at the 3-position and a nitro group at the 4-position.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound from 4-nitro-1H-indazole has been established, yielding a high purity product.

Step-by-Step Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_bromination Bromination cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Reactants Combine: - Sodium acetate (0.306 mol) - 4-nitro-1H-indazole (0.306 mol) - Acetic acid (300 mL) - Chloroform (300 mL) Bromination Add Bromine (0.322 mol) in Acetic Acid (60 mL) over 3.5 hours (Keep Temp < 25 °C) Reactants->Bromination 1 Stir Stir for 2 hours Bromination->Stir 2 Concentrate Concentrate under reduced pressure Stir->Concentrate 3 AddWater Add Water (500 mL) Concentrate->AddWater 4 Filter Filter solids AddWater->Filter 5 Wash Wash with Water (500 mL) Filter->Wash 6 Dry Dry under vacuum Wash->Dry 7 Product This compound (Yield: 92%) Dry->Product 8

References

An In-depth Technical Guide on the Solubility of 3-bromo-4-nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromo-4-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄BrN₃O₂.[1] Its structure, featuring a polar nitro group and a bromine atom on the indazole core, influences its physicochemical properties, including solubility. Understanding its solubility is critical for its use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₄BrN₃O₂
Molecular Weight242.03 g/mol [2]
AppearancePale yellow solid[1]
Melting Point207-210 °C[1]

Solubility Data

Qualitative Solubility of this compound

General qualitative assessments indicate that this compound is insoluble in water but soluble in certain organic solvents.[1]

  • Water: Insoluble[1]

  • Ethanol: Soluble[1]

  • Methanol: Soluble[1]

Quantitative Solubility of a Related Compound: 3-bromo-7-nitroindazole
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO24.2100
Ethanol12.150

Data sourced from publicly available information for 3-bromo-7-nitroindazole.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of pre-weighed glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where the solid remains suspended, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the saturated solvent samples.

Typical HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample from the shake-flask experiment and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess this compound to vial add_solvent Add known volume of organic solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC/UV-Vis dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

hplc_workflow prep_standards Prepare standard solutions of known concentrations inject_standards Inject standards into HPLC prep_standards->inject_standards gen_curve Generate calibration curve (Peak Area vs. Conc.) inject_standards->gen_curve determine_conc Determine concentration using calibration curve gen_curve->determine_conc prep_sample Prepare diluted sample from solubility experiment inject_sample Inject sample into HPLC prep_sample->inject_sample get_area Record peak area of the sample inject_sample->get_area get_area->determine_conc

Caption: HPLC Quantification Workflow.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary qualitative information and robust experimental protocols to determine these values accurately. The provided methodologies, based on the shake-flask method and HPLC analysis, represent the industry standard for generating reliable thermodynamic solubility data. This information is crucial for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physicochemical properties and a detailed experimental protocol for the synthesis of 3-bromo-4-nitro-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValue
Appearance Pale yellow solid[1]
Melting Point 207-210 °C[1]
Molecular Formula C₇H₄BrN₃O₂[1][2][3]
Molecular Weight 242.03 g/mol [1][3][4]
CAS Number 74209-17-9[1][2][3][5]

Experimental Protocols

Synthesis of this compound from 4-nitro-1H-indazole[6]

This protocol details the bromination of 4-nitro-1H-indazole to yield this compound.

Materials:

  • 4-nitro-1H-indazole (50 g, 0.306 mol)

  • Sodium acetate (26.4 g, 0.306 mol)

  • Acetic acid (360 mL)

  • Chloroform (300 mL)

  • Bromine (51.4 g, 0.322 mol)

  • Water

Procedure:

  • To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g), 4-nitro-1H-indazole (50 g), 300 mL of acetic acid, and 300 mL of chloroform.

  • Prepare a solution of bromine (51.4 g) in 60 mL of acetic acid.

  • Add the bromine solution to the reaction mixture over a period of 3.5 hours, ensuring the temperature is maintained below 25 °C.

  • Stir the reaction mixture for an additional two hours after the bromine addition is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Add 500 mL of water to the resulting solids.

  • Collect the solids by filtration.

  • Wash the collected solids with 500 mL of water.

  • Dry the product under vacuum to yield this compound. The expected yield is approximately 68 g (92%).

Melting Point Determination

A standard laboratory procedure for determining the melting point of a crystalline solid like this compound is as follows:

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid initial determination.

  • Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough melting range.

  • For a more accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed melting range.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the compound's melting point.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product Reactant1 4-nitro-1H-indazole Mixing Combine Reactants & Solvents in Flask Reactant1->Mixing Reactant2 Sodium Acetate Reactant2->Mixing Reactant3 Bromine Bromination Add Bromine Solution (T < 25 °C, 3.5h) Reactant3->Bromination Solvent1 Acetic Acid Solvent1->Mixing Solvent2 Chloroform Solvent2->Mixing Mixing->Bromination Stirring Stir for 2 hours Bromination->Stirring Concentration Concentrate under Reduced Pressure Stirring->Concentration Precipitation Add Water Concentration->Precipitation Filtration Filter Solids Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 3-bromo-4-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound 3-bromo-4-nitro-1H-indazole (CAS No: 74209-17-9). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and comparative data based on established spectroscopic principles and data from closely related substituted nitroindazoles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

  • Molecular Formula: C₇H₄BrN₃O₂[1][2]

  • Molecular Weight: 242.03 g/mol [1][2]

  • Appearance: Pale yellow solid[2]

  • IUPAC Name: this compound[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled by analogy with spectroscopic data available for various nitro- and bromo-substituted indazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-5~ 8.0 - 8.2d~ 8.0 - 9.0Ar-H
H-6~ 7.5 - 7.7t~ 7.5 - 8.5Ar-H
H-7~ 7.8 - 8.0d~ 7.0 - 8.0Ar-H
N-H> 13.0br s-Indazole N-H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C-3~ 120 - 125C-Br
C-4~ 140 - 145C-NO₂
C-5~ 125 - 130Ar-CH
C-6~ 120 - 125Ar-CH
C-7~ 115 - 120Ar-CH
C-7a~ 140 - 145Ar-C
C-3a~ 120 - 125Ar-C
Table 2: Key Infrared (IR) Absorption Bands

Sample Preparation: KBr Pellet

Frequency (cm⁻¹) Intensity Vibrational Mode
3300 - 3100Broad, MediumN-H Stretching
~ 1620MediumC=C Aromatic Ring Stretching
~ 1520StrongAsymmetric NO₂ Stretching
~ 1340StrongSymmetric NO₂ Stretching[3]
~ 800 - 700StrongC-H Aromatic Out-of-Plane Bending
~ 600 - 500MediumC-Br Stretching
Table 3: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment
241/243High[M]⁺ Molecular ion peak (presence of Br isotopes, ~1:1 ratio)
195/197Moderate[M - NO₂]⁺
116Moderate[M - Br - NO₂]⁺
89High[C₆H₅N]⁺ or related fragments from ring cleavage

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A Bruker ARX 400 spectrometer (or equivalent) is used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • ¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize magnetic field homogeneity. Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, with a 45° pulse angle and a relaxation delay of 2-3 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (approx. 1 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector (or equivalent) is used.

  • Sample Introduction: The sample is introduced via a direct insertion probe.

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Confirmed Structure & Purity of Compound Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Safety and Handling of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 3-bromo-4-nitro-1H-indazole (CAS No. 74209-17-9). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development fields in the safe management and use of this compound.

Chemical and Physical Properties

This compound is a pale yellow solid.[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.

PropertyValueSource
CAS Number 74209-17-9[2][3]
Molecular Formula C₇H₄BrN₃O₂[2][3]
Molecular Weight 242.03 g/mol [2][3]
Appearance Pale yellow solid[1]
Melting Point 207-210°C
Solubility Insoluble in water; soluble in organic solvents such as ethanol and methanol.
Storage Inert atmosphere, room temperature. Keep away from moisture.[1][2]

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as a hazardous substance.[2] Adherence to GHS guidelines is crucial for safe handling.

Hazard ClassGHS Classification
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Contact If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.

Firefighting and Accidental Release Measures

MeasureProtocol
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including carbon monoxide, nitrogen oxides, and hydrogen bromide.
Firefighter Protection Wear self-contained breathing apparatus and full protective gear.
Personal Precautions Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid dust formation.
Environmental Precautions Prevent entry into drains, sewers, or waterways.
Containment and Cleanup For spills, sweep up the solid material, taking care to minimize dust generation. Place in a sealed, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

AspectProcedure
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.[4] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from moisture.[1] Recommended storage is at room temperature under an inert atmosphere.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or in situations where dust may be generated.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, with an emphasis on safe handling practices.[6]

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

Procedure:

  • Reaction Setup: In a well-ventilated chemical fume hood, equip a flask with a mechanical stirrer.

  • Charge Reactants: Add sodium acetate, 4-nitro-1H-indazole, acetic acid, and chloroform to the flask.

  • Addition of Bromine: Slowly add a solution of bromine in acetic acid to the reaction mixture over several hours. Caution: This reaction is exothermic and should be cooled to maintain a temperature below 25°C.

  • Reaction Monitoring: Stir the reaction mixture for a few hours after the addition is complete.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the resulting solid.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Safety Considerations during Synthesis:

  • All manipulations should be performed in a certified chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Bromine is highly corrosive and toxic; handle with extreme care.

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product prep_reactants Prepare Reactants (4-nitro-1H-indazole, NaOAc, Acetic Acid, Chloroform) reaction Combine Reactants in Flask prep_reactants->reaction prep_br2 Prepare Bromine Solution add_br2 Slowly Add Bromine Solution (Maintain Temp < 25°C) prep_br2->add_br2 reaction->add_br2 stir Stir Reaction Mixture add_br2->stir concentrate Concentrate Under Reduced Pressure stir->concentrate add_water Add Water to Solid concentrate->add_water filter Filter and Wash Solid add_water->filter dry Dry Product Under Vacuum filter->dry product This compound dry->product

Caption: Synthetic workflow for this compound.

Chemical Spill Response Workflow

G cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal alert Alert Personnel in the Area evacuate Evacuate Immediate Area if Necessary alert->evacuate assess Assess Spill Size and Hazards evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Carefully Sweep or Scoop Up Solid contain->cleanup place_in_container Place in a Labeled, Sealed Container cleanup->place_in_container decontaminate Decontaminate Spill Area place_in_container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose remove_ppe Remove and Decontaminate PPE dispose->remove_ppe

Caption: Workflow for responding to a chemical spill.

References

The Indazole Scaffold: A Technical Guide to its Discovery, History, and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has solidified its status as a "privileged scaffold" in contemporary medicinal chemistry.[1] Its distinct structural and electronic characteristics have propelled the development of numerous therapeutic agents across a wide spectrum of diseases.[1][2] This technical guide provides an in-depth exploration of the historical origins of substituted indazoles, tracing their discovery and the evolution of their synthesis. We will delve into the foundational experimental protocols that have paved the way for modern synthetic methodologies and examine the early discoveries of their biological activities, which first hinted at the vast therapeutic potential of this remarkable heterocyclic system.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and has been more extensively investigated as a pharmacophore.[3] Substituted indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[3][4] This has culminated in the development of several clinically approved drugs containing the indazole core, such as the anticancer agents niraparib and pazopanib.[3]

Discovery and Historical Overview

The journey of indazole chemistry commenced in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.[1]

The First Synthesis of an Indazole Derivative: Emil Fischer (circa 1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone.[1] This early work was the crucial first step in recognizing this new heterocyclic system, which he named "indazol."[1]

Foundational Work on Substituted Indazoles: Jacobson, Huber, and Auwers (Early 1900s)

The exploration of substituted indazoles, particularly nitro-substituted derivatives, gained momentum in the early 20th century.[5] The early synthetic endeavors were pioneered by chemists such as Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.[5]

A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature.[5] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[5] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[5]

Key Synthetic Strategies for Substituted Indazoles

A variety of synthetic methodologies have been developed for the construction of the indazole core and the introduction of diverse substituents. These methods can be broadly categorized into classical and modern catalytic approaches.

Classical Synthetic Methods

This method involves the decomposition of N-nitroso-o-acylanilides. While historically significant, yields can be variable. For instance, the unsubstituted o-toluidine gives indazole itself, but the yield is very low (3–5%).[6]

Modern Catalytic and Metal-Free Methods

More contemporary methods offer greater efficiency, functional group tolerance, and milder reaction conditions.

Intramolecular palladium-catalyzed C-H amination of aminohydrazones provides an efficient route to substituted 1H-indazoles.[3]

The reaction of arynes with diazo compounds or hydrazones represents a powerful strategy for the construction of the 1H-indazole ring system.[3]

Environmentally benign, metal-free approaches have been developed. For example, a one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The reaction is operationally simple, mild, and insensitive to air and moisture.[7]

Experimental Protocols

Synthesis of 5-Nitroindazole

This protocol is adapted from a well-established procedure and serves as a representative example of a classical indazole synthesis.

Materials:

  • 2-amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite

  • Methanol

  • Decolorizing charcoal

Procedure:

  • To a solution of 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask, equipped with an efficient mechanical stirrer, is added all at once a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. The temperature is not allowed to rise above 25°C during this addition.[5]

  • After the nitrite solution has been added, stirring is continued for 15 minutes to complete the diazotization.[5]

  • Any yellow precipitate formed during the next few hours is filtered and discarded.[5]

  • The solution is allowed to stand for 3 days at room temperature and is then concentrated on a steam bath under reduced pressure until spattering makes further evaporation impossible.[5]

  • Two hundred milliliters of water is added to the residue, and the contents of the flask are washed into a small beaker where they are stirred to a smooth slurry.[5]

  • The product is filtered, washed thoroughly on the funnel with cold water, and dried in an oven at 80–90°C. The crude material melts at 204–206°C and weighs 47–57 g (80–96%).[5]

  • The crude product is purified by recrystallization from 650 ml of boiling methanol using 5 g of decolorizing charcoal. The recrystallized, pale yellow needles of 5-nitroindazole melt at 208–209°C. The yield is 42–47 g (72–80%).[5]

Biological Activity and Signaling Pathways

Substituted indazoles have been shown to modulate the activity of a variety of biological targets, leading to their investigation in numerous therapeutic areas, most notably in oncology.

Kinase Inhibition

Many indazole-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC₅₀ values are indicative of higher potency.[8]

InhibitorTarget KinaseIC₅₀ (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
Modulation of Hypoxia-Inducible Factor (HIF-1) Signaling

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes angiogenesis, metastasis, and metabolic reprogramming in cancer cells. Some indazole derivatives have been identified as inhibitors of the HIF-1 pathway.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[4][9][10][11] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][9][10][11]

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD O2 VHL VHL HIF1a_normoxia->VHL Ubiquitination Proteasome Proteasome HIF1a_normoxia->Proteasome PHD->HIF1a_normoxia Hydroxylation VHL->Proteasome Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Activates Transcription PHD_inhibition PHD Inactivated PHD_inhibition->PHD Hypoxia_label Low O2 Hypoxia_label->PHD_inhibition CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chemokine Chemokine (CCL17/CCL22) CCR4 CCR4 Chemokine->CCR4 Binds G_protein G Protein (Gαi, Gβγ) CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK PI3K->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Ca_mobilization->Chemotaxis Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Pd-catalyzed coupling) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Compound_Library Substituted Indazole Library Characterization->Compound_Library In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-nitro-1H-indazole, a key reaction in the synthesis of various biologically active compounds. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the reaction pathway.

Core Synthesis: 3-Bromo-4-nitro-1H-indazole

The primary method for the electrophilic bromination of 4-nitro-1H-indazole involves its reaction with molecular bromine in the presence of a base, leading to the regioselective formation of this compound. The nitro group at the 4-position deactivates the benzene ring, directing the electrophilic substitution to the pyrazole ring, specifically at the C3 position.

Reaction Pathway

The following diagram illustrates the straightforward synthetic route from the starting material to the final product.

Electrophilic_Bromination 4-nitro-1H-indazole 4-Nitro-1H-indazole Reagents Br₂, Sodium Acetate Acetic Acid, Chloroform 4-nitro-1H-indazole->Reagents This compound This compound Reagents->this compound 25°C, 5.5h

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material4-Nitro-1H-indazole[1]
Molar Mass of Starting Material163.12 g/mol
Brominating AgentBromine (Br₂)[1]
BaseSodium Acetate[1]
SolventsAcetic Acid, Chloroform[1]
Reaction Temperature< 25 °C[1]
Reaction Time5.5 hours[1]
ProductThis compound[1]
Molar Mass of Product242.03 g/mol
Yield92%[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials and Equipment
  • 4-Nitro-1H-indazole (50 g, 0.306 mol)

  • Sodium acetate (26.4 g, 0.306 mol)

  • Bromine (51.4 g, 0.322 mol)

  • Acetic acid (360 mL)

  • Chloroform (300 mL)

  • Water (1000 mL)

  • Flask with a mechanical stirrer

  • Filtration apparatus

  • Vacuum drying oven

Procedure
  • Reaction Setup: In a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g), 4-nitro-1H-indazole (50 g), 300 mL of acetic acid, and 300 mL of chloroform.

  • Addition of Bromine: Prepare a solution of bromine (51.4 g) in 60 mL of acetic acid. Add this solution to the reaction mixture dropwise over 3.5 hours. Maintain the internal temperature of the reaction mixture below 25 °C during the addition.

  • Reaction: Stir the reaction mixture for an additional two hours after the complete addition of the bromine solution.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add 500 mL of water to the resulting solid residue.

    • Collect the solids by filtration.

    • Wash the collected solids with an additional 500 mL of water.

  • Drying: Dry the purified solid product under vacuum to yield this compound. The expected yield is approximately 68 g (92%).[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-nitro-1H-indazole, sodium acetate, acetic acid, and chloroform B Add bromine solution over 3.5h (< 25°C) A->B C Stir for 2 hours B->C D Concentrate under reduced pressure C->D E Add water to the solid residue D->E F Filter to collect solids E->F G Wash solids with water F->G H Dry product under vacuum G->H

Caption: Workflow for the synthesis of this compound.

Conclusion

The electrophilic bromination of 4-nitro-1H-indazole is a high-yielding and regioselective reaction that provides a valuable intermediate for pharmaceutical and chemical research. The protocol described herein is robust and can be scaled for larger quantities. Careful control of the reaction temperature during the addition of bromine is crucial for achieving high yields and purity.

References

theoretical properties of nitro-substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I am now delving into the academic literature. The hunt is on for computational studies, quantum calculations, and predictions on nitro-substituted indazoles. I'm focusing on their electronic, structural, and energetic properties. I anticipate this will provide a solid foundation for future work.

Analyzing Published Data

Launching Literature Review

I'm now initiating the literature search for theoretical properties of nitro-substituted indazoles. My focus is on computational studies, quantum calculations, and predictions related to their electronic, structural, and energetic characteristics. I'll be meticulously collecting quantitative data, including bond lengths, atomic charges, and energy levels, while noting computational approaches. I'll also be tracking the conceptual relationships, particularly the nitro group's impact on stability and electronic properties, with the aim of creating visual workflows.

Potential Research Avenues for 3-bromo-4-nitro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the novel heterocyclic compound 3-bromo-4-nitro-1H-indazole presents a compelling starting point for targeted therapeutic development. This technical guide outlines potential research areas, leveraging the known biological activities of the broader indazole class of molecules and providing detailed, albeit hypothetical, experimental protocols to investigate this specific scaffold.

The indazole core is a well-established pharmacophore, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a bromine atom at the 3-position and a nitro group at the 4-position of the 1H-indazole ring system in this compound offers unique electronic and steric properties that can be exploited for selective interactions with various biological targets. This guide explores its potential as a kinase inhibitor for cancer therapy and as an anti-inflammatory agent.

Chemical Profile and Synthesis

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol [1]
CAS Number 74209-17-9[1]
Appearance Pale yellow solid
Solubility Soluble in organic solvents like ethanol and methanol; insoluble in water.

A reliable synthetic route to this compound has been established, proceeding from the readily available starting material, 4-nitro-1H-indazole.

Experimental Protocol: Synthesis of this compound

This protocol is based on established bromination reactions of nitroindazoles.

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

  • Water

Procedure:

  • To a flask equipped with a mechanical stirrer, add sodium acetate (1.1 equivalents) and 4-nitro-1H-indazole (1 equivalent).

  • Add a 1:1 mixture of acetic acid and chloroform to the flask.

  • Prepare a solution of bromine (1.05 equivalents) in acetic acid.

  • Slowly add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25°C.

  • Stir the reaction mixture for an additional two hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Add water to the resulting solid and stir.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Potential Research Area 1: Kinase Inhibition in Oncology

The indazole scaffold is a common feature in many approved and investigational kinase inhibitors. The ATP-binding pocket of many kinases can be effectively targeted by the hydrogen bond donor and acceptor capabilities of the indazole ring system. The bromo and nitro substituents of this compound can be explored for their potential to confer selectivity and potency against specific cancer-related kinases.

Hypothetical Signaling Pathway: Targeting the MEK/ERK Pathway

The MEK/ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The following diagram illustrates a potential workflow for evaluating the inhibitory activity of this compound against MEK1, a key kinase in this pathway.

MEK_ERK_Inhibition_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Compound This compound MEK1_Assay MEK1 Kinase Assay (e.g., LanthaScreen™) Compound->MEK1_Assay IC50_Det IC50 Determination MEK1_Assay->IC50_Det Measure Inhibition Cancer_Cells Cancer Cell Line (e.g., A375, HT-29) IC50_Det->Cancer_Cells Active Compound Prolif_Assay Proliferation Assay (e.g., MTT, BrdU) Cancer_Cells->Prolif_Assay Western_Blot Western Blot Analysis (p-ERK levels) Cancer_Cells->Western_Blot

Caption: Workflow for evaluating this compound as a MEK1 inhibitor.

Experimental Protocol: In Vitro MEK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for assessing the direct inhibitory effect of this compound on MEK1 kinase activity.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human MEK1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • TR-FRET dilution buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, positive control (known MEK1 inhibitor), and negative control (DMSO).

  • Add the MEK1 kinase and the Eu-anti-tag antibody mixture to each well.

  • Add the Alexa Fluor™ 647-tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 340 nm) using a compatible plate reader.

  • Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition.

  • Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Research Area 2: Anti-Inflammatory Activity

Indazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating pro-inflammatory signaling pathways like NF-κB.

Logical Relationship: Investigating Anti-Inflammatory Mechanisms

The potential anti-inflammatory effects of this compound can be investigated through a series of in vitro assays to pinpoint its mechanism of action.

Anti_Inflammatory_Investigation cluster_assays In Vitro Anti-Inflammatory Assays Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay LPS_Macrophages LPS-Stimulated Macrophages (e.g., RAW 264.7) Compound->LPS_Macrophages NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) LPS_Macrophages->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6 by ELISA) LPS_Macrophages->Cytokine_Assay

Caption: Logical workflow for investigating the anti-inflammatory mechanisms of this compound.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol details a cell-based assay to assess the ability of this compound to suppress the production of the pro-inflammatory mediator nitric oxide (NO).

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • To the supernatant, add an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production for each concentration of the test compound.

Future Directions

The outlined research areas provide a foundational framework for the initial investigation of this compound. Positive results in these primary screens would warrant further exploration, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of cancer or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of lead candidates.

The unique chemical architecture of this compound holds considerable promise for the development of novel therapeutics. The systematic application of the experimental approaches detailed in this guide will be instrumental in unlocking its full potential.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-4-nitro-1H-indazole with various aryl and heteroaryl boronic acids. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the 3-position is crucial for the development of novel therapeutic agents. The presence of an electron-withdrawing nitro group at the 4-position can influence the reactivity of the indazole ring. This guide offers a summary of typical reaction conditions, a detailed step-by-step protocol for a representative reaction, and troubleshooting advice.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] The indazole nucleus is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities. The ability to functionalize the indazole core, especially at the C-3 position, is of paramount importance in drug discovery and development.

This compound is a versatile building block for the synthesis of a diverse library of 3-aryl-4-nitro-1H-indazoles. The bromine atom at the C-3 position serves as an efficient leaving group for the oxidative addition to a palladium(0) catalyst. The nitro group at the C-4 position renders the substrate electron-deficient, which can influence the reaction kinetics and conditions required for a successful coupling. Many Suzuki-Miyaura coupling reactions can be successfully performed on unprotected NH-indazoles.[3][4][5][6]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of substituted bromoindazoles, which can be adapted for this compound. The selection of catalyst, base, and solvent is critical for achieving high yields and purity.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / RuPhosXPhos Pd G2
Base K₂CO₃Cs₂CO₃K₃PO₄Na₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1)DMEToluene / H₂O (3:1)DMF / H₂O (5:1)
Temperature 90 °C80 °C100 °C120 °C (Microwave)
Reaction Time 12-24 h8-16 h6-12 h30-60 min
Typical Yield Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or microwave reaction vial

  • Condenser

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[7]

    • Microwave Irradiation: If using a microwave reactor, heat the mixture to the specified temperature (e.g., 120-140 °C) for the designated time.[4][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-aryl-4-nitro-1H-indazole.

Visualization of Experimental Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. catalyst Add Palladium Catalyst solvent->catalyst 3. reaction Heat Reaction (Conventional or Microwave) catalyst->reaction 4. monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring 5. workup Aqueous Work-up & Extraction monitoring->workup 6. purification Purify by Column Chromatography workup->purification 7. product Characterize Pure Product purification->product 8.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway (Catalytic Cycle)

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex [Ar'B(OH)₃]⁻ reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Ar-Ar' (Product) reductive_elimination->product reactants Ar-Br + Ar'-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation activates boronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst is fresh and handled under an inert atmosphere. Consider screening different palladium catalysts or ligands. For electron-deficient substrates, more electron-rich and bulky ligands can be beneficial.[5]

    • Base Strength/Solubility: If using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[5][9] The presence of water is often crucial for the efficacy of inorganic bases.

    • Temperature: The reaction temperature may need to be optimized. Microwave heating can often improve yields and reduce reaction times.[4][8][10]

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[5]

    • Protodeborylation: The boronic acid can be sensitive to aqueous and acidic conditions. Using anhydrous solvents or a less nucleophilic base might mitigate this issue.

  • N-Arylation: While less common for 3-haloindazoles, N-arylation can sometimes be a competing side reaction. If observed, protection of the indazole nitrogen may be necessary. However, many protocols for similar substrates report successful couplings on the unprotected NH-indazole.[3][6]

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-4-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-bromo-4-nitro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel indazole derivatives, which are prominent scaffolds in a wide array of biologically active compounds. The electron-withdrawing nature of the nitro group at the C4-position and the bromine at the C3-position makes this substrate amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.

This guide covers key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups, making it a powerful tool for the synthesis of 3-aryl- and 3-heteroaryl-4-nitro-1H-indazoles.

Application Notes:

The Suzuki-Miyaura reaction of this compound allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C3-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-deficient substrates like this compound, palladium catalysts with electron-rich and sterically hindered phosphine ligands, such as those based on ferrocene (e.g., dppf), are often effective. The reaction is typically carried out in a mixture of an organic solvent and an aqueous base. Microwave irradiation can be employed to accelerate the reaction.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-Indazoles
EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.5923-Bromo-1H-indazole
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802955-Bromo-1-ethyl-1H-indazole
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802855-Bromo-1-ethyl-1H-indazole
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802905-Bromo-1-ethyl-1H-indazole

Note: Data for entries 1-4 are based on reactions with related bromo-indazole substrates and serve as a representative guide for optimizing the reaction with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath or a microwave reactor to the desired temperature (typically 80-140 °C) for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-4-nitro-1H-indazole.

Suzuki_Workflow sub This compound + Boronic Acid/Ester reaction Heating (Conventional or MW) sub->reaction Add Reagents & Solvent reagents Pd Catalyst Ligand (optional) Base reagents->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product 3-Aryl/Heteroaryl- 4-nitro-1H-indazole purification->product

General workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Mizoroki-Heck reaction enables the synthesis of 3-alkenyl-4-nitro-1H-indazoles by coupling this compound with a variety of alkenes. This reaction is a powerful method for forming carbon-carbon bonds and introducing vinyl groups that can be further functionalized.

Application Notes:

The Heck reaction with 3-bromoindazoles can sometimes be challenging due to the potential for dehalogenation of the starting material.[1] The choice of catalyst, base, and additives is critical for achieving good yields and selectivity.[1] Mechanochemical methods, such as ball-milling, have been shown to be effective for the Heck coupling of 3-bromoindazoles, offering a solvent-free and efficient alternative to traditional solution-phase reactions.[1] The use of additives like tetrabutylammonium bromide (TBAB) can help to suppress side reactions and improve the yield.[1]

Data Presentation: Heck Reaction of 3-Bromoindazoles
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseAdditiveSolventTemp. (°C)Time (h)Yield (%)Substrate
1n-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcNaBr, TBABNeat (Ball-milling)RT1.5923-Bromo-1-methyl-1H-indazole
2StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcNaBr, TBABNeat (Ball-milling)RT1.5893-Bromo-1-methyl-1H-indazole
3Methyl acrylatePd(OAc)₂ (5)-Na₂CO₃-DMF100-1104-12-3-Iodo-6-methyl-4-nitro-1H-indazole (protocol)

Note: Entries 1 and 2 are based on a mechanochemical approach with a related substrate.[1] Entry 3 is a general protocol for a related iodo-indazole.

Experimental Protocol: General Procedure for Heck Reaction (Solution-Phase)
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if necessary, and the base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile) followed by the alkene (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck_Pathway start This compound + Alkene oxidative_add Oxidative Addition start->oxidative_add Pd(0) cat_sys Pd(0) Catalyst Base cat_sys->oxidative_add pi_complex π-Alkene Complex Formation oxidative_add->pi_complex Alkene migratory_ins Migratory Insertion pi_complex->migratory_ins beta_hydride β-Hydride Elimination migratory_ins->beta_hydride product 3-Alkenyl-4-nitro-1H-indazole + Regenerated Pd(0) beta_hydride->product Reductive Elimination

Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 3-alkynyl-4-nitro-1H-indazoles, which are valuable intermediates for the construction of more complex molecules, including various heterocyclic systems.

Application Notes:

The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The reaction is carried out in the presence of an amine base, which also often serves as the solvent. For substrates with a free N-H group on the indazole ring, N-protection may be necessary to prevent side reactions. The reactivity of the aryl halide follows the order I > Br > Cl.

Data Presentation: Sonogashira Coupling of Aryl Halides
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (1.5)Et₃NTHFRT95
24-Iodotoluene1-HeptynePdCl₂(PPh₃)₂ (1.5)CuI (1.5)Et₃NTHFRT98
31-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)PiperidineDMF8085

Note: The data presented are for representative aryl halides and serve as a starting point for the optimization of the Sonogashira coupling with this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in an anhydrous amine solvent (e.g., triethylamine or diisopropylamine). A co-solvent such as THF or DMF can also be used.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Logic sub This compound catalyst Catalyst System sub->catalyst alkyne Terminal Alkyne alkyne->catalyst pd_cat Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst->pd_cat cu_cat Copper(I) Co-catalyst (e.g., CuI) catalyst->cu_cat base Amine Base (e.g., Et₃N, i-Pr₂NH) catalyst->base product 3-Alkynyl-4-nitro-1H-indazole catalyst->product

Key components for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-4-nitro-1H-indazoles from this compound and a wide range of primary and secondary amines.

Application Notes:

The successful amination of 3-bromoindazoles often requires the use of sterically hindered and electron-rich phosphine ligands to promote the catalytic cycle and prevent catalyst deactivation.[2] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[3] The presence of the nitro group may influence the reactivity, and in some cases, protection of the indazole N-H may be beneficial to avoid side reactions.[4]

Data Presentation: Buchwald-Hartwig Amination of Bromo-Indazoles
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene802485N-THP-3-bromo-1H-indazole
2AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene802478N-THP-3-bromo-1H-indazole
34-Fluoro-3-nitroaniline-------N-THP-3-bromo-1H-indazole
4Benzophenone iminePd(OAc)₂ (10)X-Phos (10)Cs₂CO₃Toluene100 (MW)0.17952-Bromo-13α-estrone derivative

Note: Data for entries 1-3 are based on reactions with N-protected 3-bromo-1H-indazole and serve as a guide. Entry 4 demonstrates a rapid microwave-assisted amination on a different bromo-aromatic system.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1.2-2.0 equiv. relative to Pd), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-Br amine_coord Amine Coordination oxidative_add->amine_coord Amine deprotonation Deprotonation amine_coord->deprotonation Base reductive_elim Reductive Elimination deprotonation->reductive_elim reductive_elim->pd0 Product product 3-Amino-4-nitro- 1H-indazole reductive_elim->product

Catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the C3-position of 4-nitro-1H-indazole can be achieved through palladium-catalyzed cyanation of this compound. The resulting 3-cyano-4-nitro-1H-indazole is a valuable intermediate that can be converted into various functional groups such as carboxylic acids, amides, and tetrazoles.

Application Notes:

Palladium-catalyzed cyanation reactions can be sensitive to the cyanide source and reaction conditions. Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone cyanohydrin. The use of non-toxic and less hazardous cyanide sources like K₄[Fe(CN)₆] is preferable. The choice of ligand is important to prevent catalyst poisoning by the cyanide ions.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Bromides
EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]Pd(OAc)₂ (0.1)-DMAC120< 596
24-BromoacetophenoneZn(CN)₂Pd(dppf)Cl₂ (3)-DMF801295
32-BromopyridineK₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)t-BuOH/H₂O100195

Note: The data provided are for representative aryl bromides and serve as a guide for the cyanation of this compound.

Experimental Protocol: General Procedure for Cyanation using K₄[Fe(CN)₆]
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), potassium ferrocyanide (K₄[Fe(CN)₆], 0.3-0.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if required (e.g., dppf).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMAC).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 100-140 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent and water. Filter the mixture to remove insoluble salts. Separate the organic layer from the filtrate, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Cyanation_Workflow substrate This compound reaction Heating in Solvent (e.g., DMF) substrate->reaction reagents Pd Catalyst Cyanide Source (e.g., K₄[Fe(CN)₆]) reagents->reaction workup Filtration & Aqueous Work-up reaction->workup Reaction Completion purification Column Chromatography workup->purification product 3-Cyano-4-nitro-1H-indazole purification->product

Experimental workflow for palladium-catalyzed cyanation.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase ATP-binding site.[1][2] The strategic functionalization of the indazole ring is crucial for achieving high potency and selectivity. 3-Bromo-4-nitro-1H-indazole is a versatile starting material, offering multiple reaction sites for chemical modification. The bromine atom at the 3-position provides a handle for cross-coupling reactions, while the nitro group at the 4-position can be transformed to introduce further diversity.[1] This document provides detailed protocols and application notes for the synthesis of kinase inhibitors, such as those targeting Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), starting from this compound.

Key Kinase Targets

  • Polo-like kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anti-cancer drug development.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels.[3] Inhibition of VEGFR signaling is a clinically validated strategy for cancer treatment.[3]

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative indazole-based kinase inhibitors against their respective targets.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
AxitinibVEGFR10.1Cell-free[4]
AxitinibVEGFR20.2Cell-free[4]
AxitinibVEGFR30.1-0.3Cell-free[4]
PazopanibVEGFR110Cell-free[4]
PazopanibVEGFR230Cell-free[4]
PazopanibVEGFR347Cell-free[4]
CFI-400945PLK42.8Cell-free[2]
Compound 30VEGFR-21.24Cell-free[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-indazole from this compound

This protocol describes a two-step process to convert this compound to the more versatile 3-bromo-1H-indazole intermediate.

Step A: Reduction of the Nitro Group

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-bromo-1H-indazole.

Step B: Diazotization and Removal of the Amino Group

  • Dissolve the 4-amino-3-bromo-1H-indazole (1.0 eq) in a mixture of ethanol and sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add hypophosphorous acid (H3PO2) (50% in water) and stir the reaction mixture at room temperature for 12-16 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-1H-indazole with an arylboronic acid.[5][6]

  • To a flame-dried round-bottom flask, add 3-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), to the flask.

  • Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.[4]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in the assay buffer.

    • Prepare a solution of ATP in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

    • Add the kinase and substrate solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway A This compound B 4-Amino-3-bromo-1H-indazole A->B SnCl2·2H2O, Ethanol, Reflux C 3-Bromo-1H-indazole B->C 1. NaNO2, H2SO4 2. H3PO2 E 3-Aryl-1H-indazole (Kinase Inhibitor Scaffold) C->E Pd(PPh3)4, K2CO3, Dioxane/Water, 80-100 °C (Suzuki Coupling) D Arylboronic Acid D->E

Caption: Synthetic pathway from this compound to a 3-aryl-1H-indazole kinase inhibitor scaffold.

G cluster_workflow Experimental Workflow start Start synthesis Synthesis of Indazole Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening In Vitro Kinase Inhibition Assay (IC50) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt end End sar->end lead_opt->synthesis Iterative Cycles

Caption: General experimental workflow for the discovery of kinase inhibitors.

G cluster_plk4 PLK4 Signaling Pathway cluster_vegfr VEGFR Signaling Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy Dysregulation Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth and Metastasis Angiogenesis->TumorGrowth Inhibitor2 Indazole-based VEGFR Inhibitor Inhibitor2->VEGFR

References

The Strategic Role of 3-bromo-4-nitro-1H-indazole in Pharmaceutical Synthesis: A Versatile Intermediate for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Heterocyclic compounds, particularly those containing the indazole scaffold, have emerged as privileged structures in medicinal chemistry due to their diverse biological activities. Among the various functionalized indazoles, 3-bromo-4-nitro-1H-indazole has garnered significant attention as a key building block in the synthesis of targeted therapeutics, most notably in the development of kinase and PARP inhibitors for oncology. Its strategic placement of bromo and nitro functionalities on the indazole core provides synthetic handles for the construction of elaborate pharmacophores.

Application Notes

This compound serves as a critical starting material or intermediate in the synthesis of several clinically important pharmaceuticals. The bromo group at the 3-position is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse aryl and vinyl substituents. The nitro group at the 4-position, upon reduction to an amine, provides a key point for further functionalization, including amide bond formation and the construction of additional heterocyclic rings.

Key Applications:

  • Kinase Inhibitors: The indazole nucleus is a core structural motif in numerous kinase inhibitors. While direct synthesis routes for drugs like Axitinib, a potent VEGFR inhibitor, often start from related indazole derivatives, the underlying synthetic strategies highlight the importance of functionalized indazoles like this compound.[1][2][3] The synthesis of such inhibitors often involves the construction of a substituted indazole core, where the functionalities present in this compound would be highly valuable for achieving the desired molecular complexity.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, represent a significant advancement in the treatment of cancers with deficiencies in DNA repair mechanisms. The synthesis of Niraparib and related PARP inhibitors involves the construction of a substituted indazole-7-carboxamide scaffold.[4][5] The synthetic logic employed in these syntheses often relies on precursors that could be efficiently prepared from this compound, where the nitro group can be converted to the required amine and the bromo group can be functionalized or replaced as needed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-nitro-1H-indazole.

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

Procedure:

  • To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.[6]

  • Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid.

  • Slowly add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25 °C.[6]

  • Stir the reaction mixture for an additional two hours at room temperature.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • To the resulting solids, add 500 mL of water and stir.

  • Collect the solid product by filtration, wash with 500 mL of water, and dry under vacuum to yield this compound.[6]

Quantitative Data:

ParameterValueReference
Starting Material4-nitro-1H-indazole[6]
ReagentsBromine, Sodium Acetate[6]
SolventsAcetic Acid, Chloroform[6]
Reaction Time5.5 hours[6]
Temperature< 25 °C[6]
Yield92%[6]
Protocol 2: Proposed Synthesis of a Key Pharmaceutical Intermediate: 4-amino-1H-indazole-3-carboxamide from this compound

This proposed protocol outlines a potential synthetic route to a valuable intermediate for various targeted therapies, leveraging the functionalities of this compound.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Anhydrous Tin(II) chloride (SnCl₂)

  • Ethanol

Procedure:

  • Dissolve this compound in absolute ethanol.

  • Add anhydrous tin(II) chloride to the solution.

  • Heat the reaction mixture to facilitate the reduction of the nitro group to an amine. A typical temperature is around 60 °C.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate to obtain 3-bromo-1H-indazol-4-amine.

Step 2: Carboxylation at the 3-position (Illustrative)

This step would typically involve a palladium-catalyzed carbonylation reaction.

Materials:

  • 3-bromo-1H-indazol-4-amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., dppf)

  • Carbon monoxide (CO) source

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF)

Procedure:

  • In a pressure vessel, combine 3-bromo-1H-indazol-4-amine, the palladium catalyst, ligand, and base in the solvent.

  • Pressurize the vessel with carbon monoxide gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.

  • After completion, cool the reaction, release the pressure, and work up the mixture to isolate the 4-amino-1H-indazole-3-carboxylic acid derivative.

Step 3: Amidation

Materials:

  • 4-amino-1H-indazole-3-carboxylic acid derivative

  • Ammonia source (e.g., ammonium chloride and a coupling agent)

  • Coupling agents (e.g., HOBt, EDC.HCl)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the carboxylic acid derivative in DMF.

  • Add HOBt, EDC.HCl, and triethylamine, and stir for a short period to activate the carboxylic acid.[8]

  • Introduce the ammonia source to the reaction mixture.

  • Stir at room temperature for 4-6 hours until the reaction is complete.

  • Work up the reaction mixture to isolate the final product, 4-amino-1H-indazole-3-carboxamide.

Visualizations

Synthetic Workflow

G A 4-nitro-1H-indazole B This compound A->B Bromination (Br2, NaOAc) C 3-bromo-1H-indazol-4-amine B->C Nitro Reduction (SnCl2, EtOH) D 4-amino-1H-indazole-3-carboxylic acid C->D Carbonylation (Pd catalyst, CO) E 4-amino-1H-indazole-3-carboxamide (Key Intermediate) D->E Amidation (NH3 source, Coupling agents)

Caption: Proposed synthetic pathway from 4-nitro-1H-indazole to a key pharmaceutical intermediate.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Axitinib Axitinib (Inhibitor) Axitinib->VEGFR

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.

PARP Signaling Pathway in DNA Repair

G DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair recruits Repair_Complete DNA Repair Repair->Repair_Complete Niraparib Niraparib (Inhibitor) Niraparib->PARP1

Caption: Role of PARP1 in DNA single-strand break repair and its inhibition by Niraparib.

References

Application Notes and Protocols for Sonogashira Coupling with 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][3] The Sonogashira coupling is of significant interest in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and its utility in the synthesis of complex molecules, including heterocycles like indazoles.[4][5]

This document provides a detailed protocol for the Sonogashira coupling of 3-bromo-4-nitro-1H-indazole with a terminal alkyne. The presence of both a bromo substituent at the 3-position and a nitro group at the 4-position of the indazole core presents specific challenges and considerations for this transformation. Aryl bromides are generally less reactive than the corresponding iodides in Sonogashira couplings, often necessitating elevated temperatures for efficient conversion.[1] The electron-withdrawing nature of the nitro group may also influence the reactivity of the substrate.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.

  • Anhydrous solvents and reagents are recommended for optimal results.[3]

  • The choice of terminal alkyne, catalyst, ligand, base, and solvent may require optimization for specific substrates to achieve the best yields.

  • Caution: Palladium catalysts and copper salts can be toxic. Handle with appropriate personal protective equipment.

Materials
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])[2][6]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))[6]

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Detailed Protocol
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).[6]

    • Add the anhydrous solvent (e.g., DMF or THF, approximately 5-10 mL per mmol of the starting material).

    • Stir the mixture for a few minutes to ensure homogeneity.

  • Addition of Reagents:

    • Add the amine base (e.g., triethylamine, 2.0-3.0 equiv).

    • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 50-100 °C, as aryl bromides often require heating for good conversion) and stir vigorously.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-alkynyl-4-nitro-1H-indazole.

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for the Sonogashira coupling of this compound. Note that these are starting points, and optimization may be necessary.

ParameterTypical Range/ValueReference(s)
Substrate This compound-
Terminal Alkyne 1.1 - 1.5 equivalents[6]
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)[2][6]
Copper(I) Co-catalyst CuI (4-10 mol%)[6]
Base Triethylamine (2-3 equiv) or Diisopropylamine (2-7 equiv)[6]
Solvent DMF, THF, or neat amine[6]
Temperature 50 - 100 °C[1]
Reaction Time 3 - 24 hours (monitor by TLC/LC-MS)[6]
Expected Yield Moderate to good (dependent on substrate and optimized conditions)-

Mandatory Visualization

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Pd Catalyst - CuI solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere add_base Add Amine Base atmosphere->add_base add_alkyne Add Terminal Alkyne add_base->add_alkyne heat Heat and Stir add_alkyne->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-Br pd_complex Ar-Pd(II)-Br(L₂) pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex Ar-Pd(II)-C≡CR(L₂) transmetal->pd_alkyne_complex reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 Ar-C≡CR cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide cu_acetylide->transmetal Cu-acetylide cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is particularly valuable in pharmaceutical research for the derivatization of heterocyclic scaffolds. The indazole core is a privileged motif in medicinal chemistry, and its functionalization is of significant interest. This document provides detailed application notes and protocols for the Heck reaction of 3-bromo-4-nitro-1H-indazole, a key intermediate for the synthesis of diverse 3-vinyl-indazole derivatives.

Overview of the Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] While aryl iodides are generally more reactive, aryl bromides are often more cost-effective and readily available, making them attractive substrates for industrial applications.[3] However, the coupling of aryl bromides can be challenging due to potential side reactions like dehalogenation.[3]

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst.[4]

Reaction Conditions for the Heck Coupling of Bromoindazoles

The successful execution of the Heck reaction with this compound requires careful optimization of several parameters. Below is a summary of typical conditions, drawing from protocols for similar substrates like other 3-bromoindazoles and electron-deficient aryl halides.[2][3]

Table 1: Typical Reaction Conditions for the Heck Reaction of Bromo-Heterocycles
ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂ is a common and robust precatalyst.[2]
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands are often used to stabilize the palladium catalyst.[1]
Base Na₂CO₃, K₂CO₃, Et₃N (TEA)An inorganic base like Na₂CO₃ or an organic base like triethylamine is required.[1][2]
Solvent DMF, DMAc, 1,4-dioxane/waterAnhydrous polar aprotic solvents like DMF are commonly employed.[2]
Temperature 80 - 140 °CHigher temperatures are often necessary for less reactive aryl bromides.
Alkene Acrylates, styrenes, unactivated alkenesElectron-deficient alkenes like acrylates are generally more reactive.[1]
Additives TBAB (Tetrabutylammonium bromide)Phase-transfer catalysts can sometimes improve yields with aryl bromides.[3]

Experimental Protocols

The following protocols are adapted from established procedures for similar indazole derivatives and provide a starting point for the Heck coupling of this compound.[2][3]

Protocol 1: Conventional Thermal Heck Reaction

This protocol is adapted from a procedure for the Heck coupling of a similar iodo-indazole derivative and is a good starting point for optimization.[2]

Materials and Equipment:

  • Substrate: this compound

  • Alkene: e.g., Methyl acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.[2]

Reagent Preparation and Stoichiometry (0.5 mmol scale):

Reagent Molar Equiv. Amount
This compound 1.0 121.0 mg
Alkene (e.g., Methyl Acrylate) 1.5 65 µL
Palladium(II) Acetate 0.05 5.6 mg
Sodium Carbonate 2.0 106.0 mg

| Anhydrous DMF | - | 2.5 mL |

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (121.0 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]

  • Addition of Reagents: Add anhydrous DMF (2.5 mL) followed by the alkene (e.g., methyl acrylate, 65 µL, 0.75 mmol) via syringe.[2]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkenyl-4-nitro-1H-indazole.

Protocol 2: Solvent-Free Heck Reaction via Ball-Milling

This protocol is based on a method developed for other 3-bromoindazoles and offers a greener alternative to traditional solvent-based methods.[3]

Materials and Equipment:

  • Substrate: this compound

  • Alkene: e.g., n-butyl acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (TEA)

  • Additive: Tetrabutylammonium bromide (TBAB)

  • Equipment: Stainless steel grinding vessel with stainless steel balls, high-speed ball mill.

Reagent Preparation and Stoichiometry (1.5 mmol scale):

Reagent Molar Equiv. Amount
This compound 1.0 363.0 mg
Alkene (e.g., n-butyl acrylate) 1.5 320 µL
Palladium(II) Acetate 0.05 16.8 mg
Triphenylphosphine 0.10 39.3 mg
Triethylamine 1.2 251 µL

| Tetrabutylammonium bromide | 0.05 | 24.2 mg |

Procedure:

  • Reaction Setup: Place this compound (363.0 mg, 1.5 mmol), the alkene (2.25 mmol), Pd(OAc)₂ (16.8 mg, 0.075 mmol), PPh₃ (39.3 mg, 0.15 mmol), TEA (251 µL, 1.8 mmol), and TBAB (24.2 mg, 0.075 mmol) into a stainless steel grinding vessel containing stainless steel balls.[3]

  • Reaction Execution: Mill the mixture at high speed (e.g., 800 rpm) for a specified time (e.g., 90 minutes).[3]

  • Work-up: After milling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate), filter to remove any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Pd Catalyst & Ligand - Base setup Combine Solids in Flask reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_liquids Add Solvent (e.g., DMF) and Alkene inert->add_liquids heat Heat and Stir (e.g., 100-120 °C) add_liquids->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: High-level workflow for the Heck reaction protocol.

G pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)-alkene(L2)]+X- pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-alkenyl-Pd(II)-H(L2) pd_complex2->pd_complex3 Carbopalladation (Migratory Insertion) pd_complex3->pd0 β-Hydride Elimination (-HX, +Base) end_prod Ar-Alkene + HB+X- start_mat Ar-X + Alkene

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Safety and Handling

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) before use.

  • Reactions under pressure in sealed vials should be conducted behind a blast shield.

Concluding Remarks

The Heck reaction is a versatile and powerful tool for the C-C bond formation at the C-3 position of the this compound scaffold. The protocols provided herein serve as a robust starting point for the synthesis of a wide array of functionalized indazole derivatives. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve optimal yields for specific alkene coupling partners.

References

Application Notes and Protocols: Synthesis of Novel PLK4 Inhibitors Utilizing 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers, making it a compelling target for anticancer drug development. Indazole derivatives have emerged as a promising class of PLK4 inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of novel PLK4 inhibitors using 3-bromo-4-nitro-1H-indazole as a key starting material. The described synthetic strategy involves a key reduction of the nitro group followed by palladium-catalyzed cross-coupling reactions to introduce diverse functionalities, enabling the exploration of the structure-activity relationship (SAR) of this new class of inhibitors.

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Dysregulation and overexpression of PLK4 can lead to centrosome amplification, a hallmark of many human cancers, which contributes to genomic instability and aneuploidy.[2] Consequently, the development of small molecule inhibitors of PLK4 is a promising therapeutic strategy for the treatment of cancer.[3]

The indazole scaffold has been identified as a privileged structure in the design of kinase inhibitors, including those targeting PLK4.[2][3] Several potent and selective indazole-based PLK4 inhibitors, such as CFI-400945, have been developed and have shown significant antitumor activity.[3] These inhibitors typically feature substitutions at various positions of the indazole ring to optimize potency, selectivity, and pharmacokinetic properties.

This application note details a synthetic approach to a novel class of potential PLK4 inhibitors, starting from the readily accessible this compound. This strategy leverages the differential reactivity of the functional groups on the indazole core to build molecular complexity in a controlled manner. The key transformations include the selective reduction of the 4-nitro group to a 4-amino group and the subsequent functionalization of the 3-bromo position via Suzuki-Miyaura cross-coupling.

Signaling Pathway and Experimental Logic

PLK4 is a key upstream regulator of the centriole duplication cycle. Its kinase activity is essential for the phosphorylation of downstream substrates, such as SAS-6, which is critical for the formation of the cartwheel structure of the new centriole. Inhibition of PLK4 disrupts this process, leading to a failure in centriole duplication, which in turn can trigger cell cycle arrest and apoptosis in cancer cells that are dependent on centrosome amplification for their proliferation.

PLK4_Signaling_Pathway PLK4 PLK4 Kinase SAS6 SAS-6 PLK4->SAS6 phosphorylates STIL STIL PLK4->STIL phosphorylates Centriole Centriole Duplication SAS6->Centriole CPAP CPAP STIL->CPAP CPAP->Centriole Apoptosis Cell Cycle Arrest & Apoptosis Centriole->Apoptosis disruption leads to Inhibitor 3-Indazole-derived PLK4 Inhibitor Inhibitor->PLK4 inhibits

PLK4 signaling in centriole duplication and its inhibition.

The experimental workflow is designed to synthesize a library of 3-aryl-4-amino-1H-indazoles and evaluate their potential as PLK4 inhibitors. The initial reduction of this compound provides a key intermediate, 3-bromo-4-amino-1H-indazole. The subsequent Suzuki-Miyaura coupling allows for the introduction of a variety of aryl and heteroaryl groups at the 3-position. The resulting compounds can then be screened for their inhibitory activity against PLK4 and their anti-proliferative effects on cancer cell lines.

Experimental_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Intermediate 3-bromo-4-amino-1H-indazole Reduction->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Library Library of 3-Aryl-4-amino- 1H-indazoles Coupling->Library Screening Biochemical & Cellular Screening Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Synthetic and screening workflow for novel PLK4 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-amino-1H-indazole

This protocol describes the reduction of the nitro group of this compound to the corresponding amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).

  • Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, carefully add saturated aqueous NaHCO₃ solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-4-amino-1H-indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-amino-1H-indazole with various arylboronic acids.

Materials:

  • 3-bromo-4-amino-1H-indazole

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk flask, add 3-bromo-4-amino-1H-indazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired 3-aryl-4-amino-1H-indazole derivative.

Data Presentation

The following tables summarize the expected yields for the key synthetic step and the biological activity of a hypothetical series of synthesized compounds.

Table 1: Synthesis of 3-bromo-4-amino-1H-indazole

Starting MaterialProductReagents and ConditionsYield (%)
This compound3-bromo-4-amino-1H-indazoleSnCl₂·2H₂O, Ethanol, Reflux75-85%

Table 2: Biological Activity of Synthesized 3-Aryl-4-amino-1H-indazole Derivatives

Compound IDR-group (from Arylboronic Acid)PLK4 IC₅₀ (nM)MCF-7 Cell Proliferation IC₅₀ (µM)
PLK4i-01 Phenyl15012.5
PLK4i-02 4-Fluorophenyl858.2
PLK4i-03 4-Methoxyphenyl12010.1
PLK4i-04 Pyridin-3-yl453.7
PLK4i-05 Thiophen-2-yl989.5
CFI-400945 (Reference Compound)2.8[3]0.15 (MDA-MB-468)

Note: The biological activity data presented for the hypothetical compounds (PLK4i-01 to PLK4i-05) are illustrative and intended to demonstrate the type of data that would be generated and compared in a drug discovery campaign.

Conclusion

The synthetic protocols and strategies outlined in this application note provide a robust framework for the generation of novel 3-aryl-4-amino-1H-indazole derivatives as potential PLK4 inhibitors. The use of this compound as a starting material offers a flexible and efficient route to a diverse library of compounds for biological screening. The subsequent evaluation of these compounds for their PLK4 inhibitory activity and anti-proliferative effects will be crucial in identifying lead candidates for further optimization in the development of targeted anticancer therapies.

References

Application Notes and Protocols for the Functionalization of the C3 Position of 4-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C3 position of 4-nitro-1H-indazole, a key scaffold in medicinal chemistry. The protocols detailed herein are essential for the synthesis of diverse libraries of indazole derivatives for drug discovery and development, particularly in the area of kinase inhibitors.

Introduction

The 4-nitro-1H-indazole core is a privileged scaffold in the design of pharmacologically active molecules. Functionalization at the C3 position is a critical strategy for modulating the biological activity and pharmacokinetic properties of these compounds. This document outlines key protocols for C3 halogenation and subsequent palladium-catalyzed cross-coupling reactions, providing researchers with the tools to generate novel C3-substituted 4-nitro-1H-indazoles.

Data Presentation

Table 1: C3-Bromination of 4-Nitro-1H-Indazole
ReactantReagentsSolventTime (h)Yield (%)Reference
4-Nitro-1H-indazoleBromine, Sodium AcetateAcetic Acid, Chloroform5.592[1]
Table 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-nitro-1H-indazole with Various Boronic Acids
Arylboronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O178[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O182[2]
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O175[2]
Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane2High[3]
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane2High[3]

Note: While specific yields for all boronic acids with this compound were not explicitly found, the provided references describe high-yielding Suzuki couplings with similar 3-bromoindazoles under the specified conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 4-nitro-1H-indazole at the C3 position.

Materials:

  • 4-Nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

  • Water

Procedure: [1]

  • To a flask equipped with a mechanical stirrer, add sodium acetate (1 equivalent) and 4-nitro-1H-indazole (1 equivalent).

  • Add acetic acid (6 mL per 1 g of indazole) and chloroform (6 mL per 1 g of indazole).

  • Prepare a solution of bromine (1.05 equivalents) in acetic acid (1.2 mL per 1 g of bromine).

  • Slowly add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25°C.

  • Stir the reaction mixture for an additional two hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Add water to the resulting solid and stir.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water or Dimethoxyethane)

  • Inert gas (Argon or Nitrogen)

Procedure: [2][4]

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-140°C (microwave irradiation can be used to reduce reaction times).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-nitro-1H-indazole derivative.

Mandatory Visualizations

experimental_workflow cluster_bromination Protocol 1: C3-Bromination cluster_suzuki Protocol 2: Suzuki-Miyaura Coupling start_brom 4-Nitro-1H-indazole reagents_brom Br₂, NaOAc AcOH, CHCl₃ reaction_brom Reaction (rt, 5.5h) start_brom->reaction_brom reagents_brom->reaction_brom workup_brom Workup & Purification reaction_brom->workup_brom product_brom This compound workup_brom->product_brom start_suzuki This compound product_brom->start_suzuki reagents_suzuki ArB(OH)₂ Pd Catalyst, Base reaction_suzuki Reaction (80-140°C) start_suzuki->reaction_suzuki reagents_suzuki->reaction_suzuki workup_suzuki Workup & Purification reaction_suzuki->workup_suzuki product_suzuki 3-Aryl-4-nitro-1H-indazole workup_suzuki->product_suzuki signaling_pathway cluster_synthesis Synthesis cluster_application Application in Drug Development indazole 4-Nitro-1H-indazole c3_functionalized C3-Functionalized 4-Nitro-1H-indazoles indazole->c3_functionalized Functionalization (e.g., Suzuki Coupling) inhibition Inhibition c3_functionalized->inhibition kinase Protein Kinase kinase->inhibition cellular_response Modulation of Cellular Signaling inhibition->cellular_response therapeutic_effect Therapeutic Effect (e.g., Anti-cancer) cellular_response->therapeutic_effect

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-bromo-4-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 3-bromo-4-nitro-1H-indazole and its derivatives, which are key intermediates in the development of various pharmacologically active molecules. The protocols detailed below are intended to be a guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] The this compound scaffold, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), c-Kit, and Polo-like kinase 4 (PLK4), as well as Poly (ADP-ribose) polymerase (PARP) inhibitors. The strategic placement of the bromo and nitro groups allows for diverse functionalization, making it a valuable precursor in the discovery of novel therapeutic agents for oncology and other diseases.

Synthetic Strategy Overview

The large-scale synthesis of this compound is typically achieved through a two-step process. The first step involves the diazotization and cyclization of 2-methyl-3-nitroaniline to produce 4-nitro-1H-indazole. The subsequent step is the regioselective bromination of the 4-nitro-1H-indazole at the C3 position. Further derivatization can be achieved through various cross-coupling reactions or nucleophilic substitutions.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-nitro-1H-indazole cluster_step2 Step 2: Synthesis of this compound cluster_step3 Step 3: Derivatization A 2-methyl-3-nitroaniline B 4-nitro-1H-indazole A->B  NaNO2, Glacial Acetic Acid, 0°C to RT C 4-nitro-1H-indazole D This compound C->D  Bromine, Sodium Acetate, Acetic Acid, Chloroform, <25°C E This compound F Derivatives (e.g., Kinase Inhibitors) E->F  Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or Nucleophilic Substitution

General synthetic workflow for this compound derivatives.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-nitro-1H-indazole

Starting MaterialReagentsSolventTemperatureReaction TimeYieldPurityReference
2-methyl-3-nitroanilineSodium nitriteGlacial Acetic Acid0°C to RTOvernight99%Not Specified[2]

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventsTemperatureReaction TimeYieldPurityReference
4-nitro-1H-indazoleBromine, Sodium AcetateAcetic Acid, Chloroform< 25°C2 hours92%Not Specified[2]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-nitro-1H-indazole

Materials:

  • 2-methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Reaction vessel with overhead stirrer and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) in glacial acetic acid.

  • Cool the solution to 0°C using an ice bath.

  • In a separate beaker, prepare an aqueous solution of sodium nitrite (e.g., 20 g, 0.29 mol in 50 mL of water).[2]

  • Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at a rate that maintains the temperature at 0°C.[2]

  • Vigorously stir the reaction mixture. An immediate precipitate should be observed.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.[2]

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Suspend the resulting solid in water, filter again, and dry under vacuum to yield the dark orange solid product.[2]

Protocol 2: Large-Scale Synthesis of this compound

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate (NaOAc)

  • Bromine (Br₂)

  • Acetic acid

  • Chloroform

  • Water

  • Reaction vessel with mechanical stirrer and temperature control

Procedure:

  • To a flask equipped with a mechanical stirrer, add sodium acetate (e.g., 26.4 g, 0.306 mol), 4-nitro-1H-indazole (e.g., 50 g, 0.306 mol), acetic acid (300 mL), and chloroform (300 mL).[2]

  • In a separate container, dissolve bromine (e.g., 51.4 g, 0.322 mol) in acetic acid (60 mL).

  • Add the bromine solution to the reaction mixture dropwise over 3.5 hours, ensuring the temperature is maintained below 25°C.[2]

  • After the addition is complete, stir the reaction mixture for an additional two hours.[2]

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Add water (500 mL) to the resulting solid.

  • Collect the solid by filtration, wash thoroughly with water (500 mL), and dry under vacuum to obtain this compound.[2]

Protocol 3: General Procedure for Derivatization (Example: Suzuki Coupling)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Application in Kinase Inhibition: Targeting the EGFR Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The diagram below illustrates a simplified EGFR signaling pathway and the point of intervention for an indazole-based kinase inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Inhibition of the EGFR signaling pathway by a this compound derivative.

By competitively binding to the ATP-binding pocket of the EGFR kinase domain, the indazole-based inhibitor prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival. The versatility of the this compound core allows for the synthesis of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties for the development of novel anti-cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 3-bromo-4-nitro-1H-indazole. The following information is based on established principles of Suzuki-Miyaura cross-coupling and data from analogous systems, as direct literature on this specific substrate is limited.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and provides potential solutions.

Issue 1: Low or No Product Yield

Low or no conversion of the starting material is a frequent challenge. Several factors can contribute to this issue.

  • Possible Cause A: Inactive Catalyst

    • Solution: The palladium catalyst is the heart of the reaction. Ensure the catalyst used is fresh and has been stored under an inert atmosphere to prevent oxidation (Pd(0) to Pd(II)). Consider using a pre-catalyst that is more stable to air and moisture.

  • Possible Cause B: Inappropriate Ligand

    • Solution: The choice of phosphine ligand is critical, especially for challenging substrates. For electron-deficient and potentially sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often more effective.

  • Possible Cause C: Incorrect Base or Solvent

    • Solution: The base and solvent system plays a crucial role in the transmetalation step. A systematic screening of different bases and solvents is recommended.

Issue 2: Significant Side Product Formation (e.g., Debromination, Homocoupling)

The formation of byproducts can significantly reduce the yield of the desired product.

  • Possible Cause A: High Reaction Temperature

    • Solution: While higher temperatures can increase the reaction rate, they can also lead to side reactions like debromination of the starting material or decomposition. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Possible Cause B: Presence of Oxygen

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial. Oxygen can lead to the oxidative homocoupling of the boronic acid partner. Purging the reaction vessel with an inert gas (e.g., argon or nitrogen) before and during the reaction is essential.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For a new or challenging Suzuki coupling, it is best to start with a set of generally reliable conditions and then optimize from there. A good starting point would be:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand: If using a simple palladium source like Pd(OAc)₂, a ligand such as SPhos or XPhos is recommended.

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O or Toluene/H₂O

  • Temperature: 80-100 °C

Q2: How can I improve the solubility of my starting materials?

A2: The 4-nitro-1H-indazole moiety may have limited solubility in common organic solvents. If you observe poor solubility, consider using a solvent system known to dissolve polar aprotic compounds, such as DMF or DMA, in combination with water. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.

Q3: My reaction is stalling and not going to completion. What should I do?

A3: If the reaction stalls, it could be due to catalyst deactivation. Adding a fresh portion of the catalyst and ligand might restart the reaction. Alternatively, consider switching to a more robust catalyst system designed for challenging substrates.

Data Presentation: Recommended Screening Conditions

For a systematic optimization, a design of experiments (DoE) approach is recommended. The following tables outline key parameters to screen.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Description
Pd(PPh₃)₄ (2-5)-A common and often effective catalyst.
Pd₂(dba)₃ (1-3)XPhos (2-6)A bulky, electron-rich ligand good for challenging substrates.
PdCl₂(dppf) (2-5)-A reliable catalyst for a range of Suzuki couplings.
Pd(OAc)₂ (2-5)SPhos (4-10)Another excellent ligand for difficult couplings.

Table 2: Base and Solvent Screening

Base (equivalents)Solvent SystemTemperature (°C)
K₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)80 - 100
Cs₂CO₃ (2-3)Toluene / H₂O (4:1)90 - 110
K₃PO₄ (2-3)DMF / H₂O (5:1)70 - 90
NaHCO₃ (3-4)Ethanol / H₂O (3:1)70 - 80

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or ester partner (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Workflow Start Reaction Setup Reagents Add: - this compound - Boronic Acid/Ester - Base - Catalyst/Ligand Start->Reagents Inert Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat & Stir Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic Problem Low Yield or No Reaction Catalyst Check Catalyst Activity Problem->Catalyst Ligand Screen Ligands Problem->Ligand BaseSolvent Optimize Base/Solvent Problem->BaseSolvent Temp Adjust Temperature Problem->Temp Sol_Catalyst Use Fresh Catalyst or Pre-catalyst Catalyst->Sol_Catalyst Sol_Ligand Try Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Ligand->Sol_Ligand Sol_BaseSolvent Screen Different Combinations BaseSolvent->Sol_BaseSolvent Sol_Temp Run at Lower Temp to Avoid Decomposition Temp->Sol_Temp

Caption: Troubleshooting logic for low yield in Suzuki coupling.

Technical Support Center: Purification of 3-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-bromo-4-nitro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route, most commonly the bromination of 4-nitro-1H-indazole. Potential impurities include:

  • Unreacted Starting Material: 4-nitro-1H-indazole.

  • Over-brominated Products: Di-bromo-4-nitro-1H-indazole isomers.

  • Positional Isomers: Depending on the synthetic route, other bromo-nitro-indazole isomers may be present.

  • Residual Solvents: Acetic acid, chloroform, or other solvents used in the synthesis and workup.

  • Colored Impurities: Oxidation or side reactions can lead to colored byproducts, resulting in a yellow or brown crude product.

Q2: What is the solubility profile of this compound?

A2: this compound is a pale yellow solid that is generally insoluble in water. It exhibits solubility in organic solvents such as ethanol and methanol.[1] This solubility profile is crucial for selecting appropriate solvents for recrystallization and chromatography.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place, away from moisture.[1]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical methods can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the main compound and detect impurities by comparing the integration of characteristic peaks.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the molar purity of crystalline samples.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellow or Brown Crude Product Presence of colored impurities from oxidation or side reactions.* During workup, ensure thorough washing to remove acidic residues. * Consider treating a solution of the crude product with activated charcoal before recrystallization.
Difficulty in Recrystallization (Oiling Out) * The solvent is not ideal for the compound. * The concentration of impurities is too high. * Cooling the solution too quickly.* Screen a range of solvents or solvent mixtures (e.g., ethanol/water, methanol/water). * If the product oils out, reheat the solution to redissolve it, add more solvent, and allow it to cool more slowly. * Consider a preliminary purification by column chromatography to reduce the impurity load.
Incomplete Separation by Column Chromatography * Inappropriate solvent system (eluent). * Overloading the column. * Column channeling.* Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. A hexane/ethyl acetate gradient is a common starting point for indazole derivatives. * Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. * Properly pack the column to avoid cracks and channels in the stationary phase.
Presence of Starting Material (4-nitro-1H-indazole) in the Final Product Incomplete bromination reaction or inefficient purification.* If the level of starting material is high, consider re-subjecting the crude product to the bromination conditions. * Optimize the purification method. 4-nitro-1H-indazole is generally more polar than the brominated product, so it should elute later in normal-phase column chromatography.
Low Recovery After Purification * The compound has significant solubility in the cold recrystallization solvent. * Loss of product during transfers and handling. * Decomposition on silica gel during chromatography.* For recrystallization, minimize the amount of hot solvent used and cool the solution thoroughly in an ice bath to maximize precipitation. * For chromatography, ensure careful collection of all fractions containing the product. * If decomposition on silica is suspected (streaking on TLC), consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require screening.

1. Solvent Screening (Small Scale): a. Place a small amount of the crude product (approx. 50 mg) into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise while heating and agitating until the solid dissolves. c. Allow the solutions to cool slowly to room temperature, then place them in an ice bath. d. The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and which yields well-formed crystals.

2. Recrystallization Procedure (Example with Ethanol/Water): a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to completely dissolve the solid. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove it. d. To the hot solution, add water dropwise until the solution becomes slightly turbid. e. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Cover the flask and allow it to cool slowly to room temperature. g. Place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. i. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for purification using silica gel column chromatography.

1. Eluent Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate). d. The ideal eluent system will give the product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from impurities.

2. Column Preparation and Sample Loading: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. b. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed. c. Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. d. Evaporate the solvent from the silica-adsorbed sample to obtain a dry powder. e. Carefully add the dry sample to the top of the column.

3. Elution and Fraction Collection: a. Begin eluting the column with the selected solvent system. b. Collect fractions and monitor the elution of the product by TLC. c. Combine the fractions containing the pure product. d. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC recrystallization->hplc column_chromatography->hplc nmr NMR hplc->nmr Confirm Structure end Pure this compound nmr->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC/HPLC/NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_colored Colored Impurities? check_impurities->is_colored is_poor_separation Poor Separation? check_impurities->is_poor_separation rerun_reaction Optimize Reaction Conditions is_starting_material->rerun_reaction Yes recrystallize Recrystallize from Appropriate Solvent is_starting_material->recrystallize No charcoal_treatment Treat with Activated Charcoal is_colored->charcoal_treatment Yes is_colored->recrystallize No optimize_chromatography Optimize Chromatography Eluent is_poor_separation->optimize_chromatography Yes is_poor_separation->recrystallize No

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of substituted indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1- or N2-substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a significant challenge?

A1: The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted. The indazole ring exhibits annular tautomerism, meaning a proton can reside on either nitrogen, leading to 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2] Direct alkylation or acylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][3][4][5][6] Achieving high selectivity for one regioisomer is crucial for synthesizing specific, biologically active molecules and often requires careful control of reaction conditions.[1]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several factors critically influence the N1/N2 ratio of the products. These include:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct towards N2 substitution.[1][4][5]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][4][5][7] Conversely, acidic conditions can promote N2-alkylation.[1]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1][7]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][8]

Q3: Which synthetic strategies are preferred for selectively obtaining 1H-indazoles?

A3: To selectively obtain N1-substituted indazoles, conditions that favor the thermodynamically more stable product are often employed. The most common and effective method is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF).[3][4][5][7] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.[1][4][7] The presence of bulky substituents at the C-3 position, such as carboxymethyl, tert-butyl, or carboxamide groups, strongly favors the formation of the N1-isomer when using the NaH/THF system.[1][4][7]

Q4: What are the most effective methods for synthesizing 2H-indazoles with high regioselectivity?

A4: For the regioselective synthesis of N2-substituted indazoles, several strategies can be employed:

  • Substituent-Directed Synthesis: The presence of a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C-7 position of the indazole ring can lead to excellent N2-selectivity (≥ 96%).[1][4][5][7][9]

  • Acid-Catalyzed Alkylation: The use of acidic conditions can favor N2-alkylation. For example, trifluoromethanesulfonic acid (TfOH) has been effectively used for N2-alkylation with diazo compounds.[1][10]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to have a strong preference for the formation of the N2-regioisomer.[7]

  • Metal-Mediated Alkylation: Certain metal-mediated reactions have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[11]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To favor the thermodynamically preferred N1-product, you should optimize your reaction conditions to allow for equilibration and to sterically hinder the N2-position.

  • Change the Base and Solvent: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended for promoting N1-alkylation.[1][3][4][5][7] The sodium cation is believed to coordinate with the N2-nitrogen, sterically blocking it from the electrophile.[3]

  • Introduce a Bulky C-3 Substituent: If your synthetic route allows, using an indazole precursor with a bulky substituent at the C-3 position will sterically hinder the N2-position and favor N1-alkylation.[1][5]

  • Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N1-substituted product.[3][7]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.

  • Introduce an Electron-Withdrawing Group (EWG): The most effective strategy is to use an indazole precursor with a strong EWG, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C-7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[1][4][5][7][9]

  • Use Acidic Conditions: Switching to acidic conditions can promote N2-alkylation.[1] A catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) with a diazo compound as the alkylating agent can provide excellent N2-selectivity.[10]

  • Consider the Mitsunobu Reaction: If applicable to your substrate, the Mitsunobu reaction is known to strongly favor N2-alkylation.[7]

Problem: My Cadogan-Sundberg cyclization to produce a substituted indazole is giving a mixture of regioisomers.

Solution: The regioselectivity of the Cadogan-Sundberg reaction can be influenced by the substituents on the starting materials. To improve regioselectivity, consider the following:

  • Substituent Effects: The electronic nature of the substituents on the aryl ring can direct the cyclization. Analyze the electronic properties of your substituents to predict the favored regioisomer.

  • One-Pot Modifications: Modern, one-pot modifications of the Cadogan cyclization have been developed that can improve both the efficiency and regioselectivity of the reaction.[1]

Data on Regioselectivity

The following tables summarize reported data on the regioselectivity of indazole N-alkylation under various conditions.

Table 1: N1-Selective Alkylation of Substituted Indazoles

C-3 SubstituentBase/SolventElectrophileN1:N2 RatioYield (%)Reference(s)
-CH₂CO₂MeNaH/THFAlkyl bromide>99:1High[4][7]
-C(CH₃)₃NaH/THFAlkyl bromide>99:1High[4][7]
-C(O)CH₃NaH/THFAlkyl bromide>99:1High[4][7]
-C(O)NH₂NaH/THFAlkyl bromide>99:1High[4][7]

Table 2: N2-Selective Alkylation of Substituted Indazoles

C-7 SubstituentBase/SolventElectrophileN1:N2 RatioYield (%)Reference(s)
-NO₂Cs₂CO₃/DioxaneAlkyl tosylate2:≥98>90[6][12]
-CO₂MeCs₂CO₃/DioxaneAlkyl tosylate2:≥98>90[4][7][9]
NoneTfOH/DCEDiazo compoundHighly N2-selectiveGood[10]
NoneDEAD/PPh₃/THFAlcohol1:2.558 (N2)[7]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: General Procedure for N2-Selective Alkylation using an Electron-Withdrawing Group at C-7

  • Preparation: To a solution of the C-7 substituted 1H-indazole (e.g., 7-nitro-1H-indazole, 1.0 eq) in dioxane, add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add the alkylating agent (e.g., alkyl tosylate, 1.5 eq) to the mixture.[6]

  • Reaction: Stir the resulting mixture at 90 °C for 2 hours, or until reaction completion is observed by TLC or LC-MS.[6]

  • Workup: Cool the reaction mixture to room temperature, pour it into ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N2-alkylated indazole.[6]

Visual Guides

Regioselectivity_Decision_Tree start Start: Desire for Regioselective Indazole Synthesis q1 Desired Regioisomer? start->q1 n1_path N1-Substituted q1->n1_path N1 n2_path N2-Substituted q1->n2_path N2 q2_n1 Bulky C-3 substituent present? n1_path->q2_n1 q2_n2 Can an EWG be placed at the C-7 position? n2_path->q2_n2 n1_method1 Use NaH in THF. High N1 selectivity expected. q2_n1->n1_method1 Yes n1_method2 Consider introducing a bulky C-3 substituent. q2_n1->n1_method2 No n2_method1 Use a C-7 EWG (e.g., -NO2). High N2 selectivity expected. q2_n2->n2_method1 Yes n2_method2 Consider alternative methods: - Acidic conditions (e.g., TfOH) - Mitsunobu reaction q2_n2->n2_method2 No

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Experimental_Workflow start Start: Substituted 1H-Indazole deprotonation Deprotonation (e.g., NaH in THF for N1) or Setup for N2 conditions start->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation reaction Reaction Monitoring (TLC or LC-MS) alkylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Regioisomer purification->product

Caption: Generalized experimental workflow for regioselective indazole N-alkylation.

References

overcoming low reactivity of 3-bromo-4-nitro-1H-indazole in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Reactivity Hurdles

Gathering Reactivity Data

I've started gathering quantitative data on reaction conditions and yields for cross-coupling reactions with the problematic substrate. I'm focusing on organizing this into easily interpretable tables. Next, I'll identify detailed experimental protocols for successful reactions, moving beyond just theoretical discussions to practical applications. I aim to create useful visual aids, like diagrams, to clarify these steps.

Outlining Support Documents

I'm now drafting a detailed outline for a technical support document. I'm focusing on creating structured troubleshooting guides and FAQs related to the substrate's low reactivity. The goal is to provide specific solutions to common issues. I'm also preparing for quantitative data collection and visualization, to offer clear guidance to the user.

removal of palladium catalyst from 3-bromo-4-nitro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium Catalyst Removal

Topic: Removal of Palladium Catalyst from 3-Bromo-4-Nitro-1H-Indazole Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reactions involving this compound.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Ineffective Palladium Removal by Filtration

  • Symptoms: Significant palladium content remains in the filtrate after passing the reaction mixture through a standard filter or a Celite® pad.

  • Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Heterogeneous Catalyst Fines Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm). 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and is 1-2 cm thick. Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second, freshly prepared Celite pad.
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous or precipitated palladium.[2] If soluble palladium is present, you must use scavengers, chromatography, or crystallization.[2][3] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent like 2,4,6-trimercapto-s-triazine (TMT) before filtration.[4]
Colloidal Palladium Formation 1. Adsorption: Before filtration, treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium.[5] 2. Flocculation: Add a small quantity of a flocculating agent to aggregate the colloidal particles, which can then be more easily removed by filtration.

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a metal scavenger.

  • Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally more effective for Pd(II), while other scavengers may be better suited for Pd(0).[2][6] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[6] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, amine-functionalized) to identify the most effective one for your specific product and reaction conditions.
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the equivalents or weight percentage of the scavenger. 2. Extend Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., overnight).[7] 3. Increase Temperature: Gently heating the mixture (e.g., to 35-40°C) can sometimes improve scavenging kinetics.[8]
Strong Product-Palladium Chelation 1. Change Purification Method: If your product, this compound, strongly chelates palladium, scavenging may be inefficient. Consider alternative methods like chromatography or crystallization. 2. Use a Stronger Chelating Scavenger: Employ a scavenger with a higher affinity for palladium, such as those based on trimercaptotriazine (TMT).[9]

Issue 3: Product Loss During Purification

  • Symptoms: Low yield of the final product after the palladium removal step.

  • Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-Specific Adsorption onto Scavenger/Carbon 1. Screen Different Adsorbents: Test various scavengers or types of activated carbon to find one with high selectivity for palladium and low affinity for your product.[3] 2. Minimize Adsorbent Amount: Use the minimum effective amount of the adsorbent to reduce the surface area available for product binding. 3. Optimize Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[3]
Product Precipitation with Palladium 1. Adjust pH or Solvent: If using a precipitation method, ensure the conditions are selective for palladium and do not cause the desired product to crash out of solution. 2. Wash Precipitate: Thoroughly wash the filtered palladium-scavenger solid with fresh solvent to recover any adsorbed or co-precipitated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium? A1: The most prevalent methods for removing residual palladium include adsorption onto solid supports, crystallization, filtration, and chromatography.[3]

  • Adsorption: Utilizes materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica or polymer-based supports with thiol or amine functionalities).[3][5]

  • Filtration: Physically removes heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal using a filter aid like Celite®.[1][3]

  • Crystallization: Purifies the final product by crystallization, which can leave palladium impurities behind in the mother liquor.[3][5]

  • Chromatography: Employs techniques like column chromatography to separate the desired compound from palladium species based on polarity.[1] However, this method alone may not be sufficient, and a subsequent scavenging step is often recommended for achieving very low palladium levels.[10]

Q2: How do I choose the best palladium removal method for my experiment? A2: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the nature and stability of your product (this compound), the solvent system, and the required final purity level. The decision tree below can guide your selection process.

G A Start: Reaction Workup Complete B Is the Pd catalyst heterogeneous (e.g., Pd/C)? A->B C Filtration through Celite® or membrane filter B->C Yes D Is the Pd catalyst homogeneous (soluble)? B->D No I Analyze Pd level (ICP-MS) C->I E Use Metal Scavenger (e.g., Thiol, TMT, Amine) D->E Yes F Is product loss a major concern? E->F G Consider Crystallization or Chromatography F->G Yes H Use Activated Carbon (with caution for yield loss) F->H No G->I H->I J Is Pd level below target? I->J K Purification Complete J->K Yes L Combine Methods (e.g., Chromatography + Scavenger) J->L No L->I

Caption: Decision tree for selecting a palladium removal method.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A3: Regulatory bodies have strict limits on elemental impurities. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) limit of 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm.[8] The European Agency for the Evaluation of Medicinal Products has previously set limits for the entire platinum group of metals at less than 5 ppm.[5]

Q4: Can activated carbon be used for palladium removal, and what are its limitations? A4: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium.[5] Its primary limitation is a lack of selectivity, which can lead to non-specific adsorption of the desired product, resulting in significant yield loss.[3] While its efficiency can be lower than specialized scavengers, it can be improved by using it in combination with a chelating agent.[8]

Q5: What is Celite and how does it work for palladium removal? A5: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. For palladium removal, it works by forming a porous filter bed that traps fine, insoluble particles of heterogeneous palladium catalysts (like palladium on carbon) or precipitated palladium metal, preventing them from passing through the filter paper.[1][2]

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of different palladium removal methods from various sources.

Table 1: Efficiency of Solid-Supported Scavengers

Scavenger Initial Pd (ppm) Final Pd (ppm) Solvent Notes Reference
MP-TMT33010-30DMFUsed in the final step of a c-Met kinase inhibitor synthesis.[8]
SiliaMetS Thiol2400≤ 16N/AOutperformed activated carbon and polymer-based scavengers.[6]
SiliaMetS Thiourea2400≤ 16N/ASimilar high efficiency to the thiol-based scavenger.[6]
MP-TMT33,000< 200N/ASingle treatment on a highly loaded system.[7]
MP-TMT500-800< 10N/ATypical result for a standard catalytic system.[7]
Carboxen® 564125012MethanolOutperformed a thiol-functionalized silica scavenger.

Table 2: Comparison of Purification Methods

Method Initial Pd State Average Removal Efficiency Key Considerations Reference
Flash Chromatography Homogeneous~90%Can still leave >100 ppm of residual palladium in some cases.[10]
Chromatography + Scavenger Homogeneous~98%A highly reliable method for reducing palladium to <100 ppm.[10]
Charcoal Cartridge + Filtration Likely MacroscopicReduced from 80-100 ppm to acceptable levelsEffective when palladium is present in a larger, filterable form.[8]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

This protocol is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C).

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® over the filter paper. Gently press down to create a compact and level bed.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and settle the particles.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Carefully pour the diluted mixture onto the center of the Celite bed.

  • Wash the Celite Pad: After the mixture has passed through, wash the Celite pad with fresh solvent to recover any adsorbed product.[2]

  • Collect the Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst. Concentrate the solvent under reduced pressure.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is for removing soluble palladium species.

G A Start: Crude reaction mixture in solution B Select scavenger based on Pd state and solvent A->B C Add scavenger (e.g., 5-10 wt%) to the solution B->C D Stir mixture at RT or with gentle heating C->D E Monitor scavenging (e.g., 2-24 hours) D->E F Filter off the solid scavenger E->F G Wash scavenger with fresh solvent F->G H Combine and concentrate filtrates G->H I Purified Product H->I

References

preventing dehalogenation of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-bromo-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is the removal of the bromine atom from the C-3 position of the indazole ring, replacing it with a hydrogen atom. This is a significant issue as it leads to the formation of an undesired byproduct (4-nitro-1H-indazole), reducing the yield of the target molecule and complicating purification. The electron-withdrawing nature of the nitro group and the indazole ring system can make the C-Br bond susceptible to cleavage, particularly under reductive conditions inherent in many catalytic cycles.[1]

Q2: Which types of reactions are most prone to causing dehalogenation of this compound?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are common culprits.[1][2][3] Dehalogenation can occur as a side reaction during the catalytic cycle.[3] Additionally, reactions aimed at reducing the nitro group can also lead to cleavage of the C-Br bond if the wrong reagents are chosen.[4][5][6] For instance, standard catalytic hydrogenation with Palladium on carbon (Pd/C) is known to cause dehalogenation of aryl halides.[4][5]

Q3: Can the free N-H group on the indazole ring contribute to dehalogenation?

A3: Yes, the presence of a free N-H group can complicate cross-coupling reactions and may contribute to dehalogenation.[1] For challenging substrates, protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) can sometimes suppress this side reaction by altering the electronic properties of the ring and preventing potential coordination issues with the catalyst.[1][7]

Troubleshooting Guides

Guide 1: Preventing Dehalogenation in Suzuki-Miyaura Coupling

A common challenge during the Suzuki-Miyaura coupling of this compound is the formation of the dehalogenated byproduct. Use the following guide to troubleshoot and minimize this unwanted reaction.

Troubleshooting Workflow

Start High Dehalogenation Observed in Suzuki Coupling Step1 Optimize Catalyst & Ligand Start->Step1 Start Here Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Use pre-formed catalysts. Step2 Evaluate Base Selection Step1->Step2 If problem persists Step3 Adjust Solvent System Step2->Step3 If problem persists Switch from strong bases (e.g., alkoxides) to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄). Step4 Lower Reaction Temperature Step3->Step4 If problem persists Use aprotic solvents like dioxane or toluene. Avoid potential hydride sources. End Minimized Dehalogenation Step4->End If problem persists Higher temperatures can promote reductive dehalogenation.

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Quantitative Data: Effect of Reaction Parameters

The choice of ligand, base, and solvent is critical in minimizing dehalogenation. The following table illustrates general trends observed for electron-deficient aryl halides in Suzuki couplings.

ParameterConditionDehalogenation LevelDesired Product YieldRationale
Ligand PPh₃HighLow-ModeratePromotes side reactions.
XPhos or SPhos Low High Bulky, electron-rich ligands stabilize the catalyst and favor reductive elimination over dehalogenation.[1][7]
Base NaOt-BuModerate-HighVariableStrong bases can promote protonolysis of the organopalladium intermediate.[8]
K₃PO₄ or Cs₂CO₃ Low High Weaker inorganic bases are generally less prone to causing dehalogenation.[1][7]
Solvent Alcohols (e.g., EtOH)HighLowCan act as hydride sources, leading to reduction of the C-Br bond.[1]
Dioxane or Toluene Low High Aprotic solvents are preferred to minimize unwanted reduction pathways.[1][9]

Note: This data is illustrative and based on general trends. Optimal conditions should be determined empirically.

Guide 2: Preventing Dehalogenation During Nitro Group Reduction

Reducing the 4-nitro group to an amine is a common transformation. However, many standard reduction conditions will also cleave the C-Br bond.

Troubleshooting Logic

Start Goal: Reduce NO₂ to NH₂ on this compound CheckPdC Are you using H₂/Pd-C? Start->CheckPdC YesPdC High risk of Dehalogenation CheckPdC->YesPdC Yes NoPdC Consider Alternative Reagents CheckPdC->NoPdC No Option1 Use SnCl₂·2H₂O in EtOH NoPdC->Option1 Option2 Use Fe/HCl or Fe/NH₄Cl NoPdC->Option2 Option3 Use Raney Nickel with H₂ NoPdC->Option3

Caption: Logic for selecting nitro group reduction reagents to avoid dehalogenation.

Reagent Selection Comparison
Reducing AgentTypical ConditionsDehalogenation RiskNotes
H₂, Pd/C H₂ (balloon or Parr), MeOH or EtOHVery High Standard catalytic hydrogenation is known to readily cleave C-Br bonds on aromatic rings.[4][5]
SnCl₂·2H₂O EtOH or EtOAc, heatLow A classic and reliable method for selectively reducing nitro groups in the presence of halogens.[4][5]
Fe / acid Fe powder, HCl or NH₄Cl, EtOH/H₂OLow An effective, inexpensive, and mild method that is compatible with aryl halides.[4][6]
Raney Nickel, H₂ H₂ (balloon or Parr), MeOH or EtOHLow-Moderate A better alternative to Pd/C for catalytic hydrogenation when halogens are present.[4][5][6]
Sodium Dithionite Na₂S₂O₄, aq. mediaLow Offers clean reduction and tolerates sensitive functional groups.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.

Experimental Workflow Diagram

G cluster_0 Vessel Preparation cluster_1 Reaction Setup cluster_2 Reaction & Workup prep1 Add Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (2.0 eq) to dry Schlenk flask prep2 Add Pd₂(dba)₃ (2 mol%) & XPhos (4.4 mol%) prep1->prep2 setup1 Evacuate and backfill with Argon (3x) prep2->setup1 setup2 Add degassed dioxane/water (5:1) setup1->setup2 react1 Heat at 80-100 °C setup2->react1 react2 Monitor by TLC/LC-MS (Typically 4-12 h) react1->react2 workup Cool, dilute with EtOAc, wash with water & brine, dry, concentrate react2->workup purify Purify by column chromatography workup->purify

Caption: General workflow for an optimized Suzuki-Miyaura coupling experiment.

Detailed Methodology
  • Vessel Preparation : To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition : Add the palladium precatalyst, for example, Pd₂(dba)₃ (2 mol%), and a bulky biarylphosphine ligand such as XPhos (4.4 mol%).[10]

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction : Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Selective Nitro Group Reduction with SnCl₂

This protocol describes the reduction of the nitro group to an amine while preserving the C-Br bond.

  • Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.[4]

  • Reaction : Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Quenching : After completion, cool the reaction to room temperature and carefully pour it into ice.

  • Basification : Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with stirring until the pH is approximately 7-8. This will precipitate tin salts.

  • Extraction : Extract the product from the aqueous layer using ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-bromo-1H-indazol-4-amine.[4] Further purification can be done by chromatography or recrystallization if needed.

References

troubleshooting failed reactions with 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Reactions

I'm currently engaged in a deep dive, focusing on the reactivity of 3-bromo-4-nitro-1H-indazole. My initial search targets common reaction pathways, ideal partners, necessary conditions, and potential pitfalls like side reactions. The aim is to build a solid foundation for further exploration.

Exploring Literature and Protocols

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Technical Support Center: Alternative Brominating Agents for 4-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of alternative brominating agents for the selective bromination of 4-nitro-1H-indazole. The following information is intended to facilitate safer and more controlled laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with using elemental bromine (Br₂) for the bromination of 4-nitro-1H-indazole?

A1: Elemental bromine is a highly reactive, corrosive, and toxic reagent, posing significant handling and safety risks. Its high reactivity can also lead to over-bromination, resulting in the formation of di- or tri-brominated products, which complicates purification and reduces the yield of the desired mono-brominated product.[1]

Q2: What are the recommended alternative brominating agents for 4-nitro-1H-indazole?

A2: For the selective mono-bromination of nitroindazoles, N-Bromosuccinimide (NBS) is a widely used and preferred reagent.[1] It is a crystalline solid that is easier and safer to handle than liquid bromine. Copper(II) bromide (CuBr₂) is another potential alternative for the bromination of electron-rich aromatic compounds, although its application to nitroindazoles is less documented.

Q3: Why is N-Bromosuccinimide (NBS) a good alternative?

A3: NBS offers several advantages over elemental bromine:

  • Safety and Handling: As a solid, NBS is less hazardous and easier to handle than volatile and corrosive liquid bromine.

  • Selectivity: NBS is a milder brominating agent, which allows for better control of the reaction and often leads to higher regioselectivity, minimizing the formation of over-brominated byproducts.[1]

  • Controlled Bromine Source: NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent unwanted side reactions.

Q4: Where is the expected site of bromination on 4-nitro-1H-indazole when using an alternative agent?

A4: The electron-withdrawing nitro group at the 4-position deactivates the indazole ring towards electrophilic attack. However, it directs the bromination to the least deactivated positions. For 4-nitro-1H-indazole, the C7 position is the most likely site for electrophilic bromination.[1]

Troubleshooting Guides

N-Bromosuccinimide (NBS) Bromination
Issue Possible Cause(s) Troubleshooting Step(s)
No or low conversion of starting material - Inactive NBS (may have degraded over time).- Insufficient activation (for radical reactions, though less likely for this substrate).- Low reaction temperature.- Use freshly recrystallized NBS.- Ensure appropriate reaction temperature. For electrophilic aromatic bromination, gentle heating may be required.- Consider the use of a catalytic amount of acid (e.g., H₂SO₄) to enhance the electrophilicity of bromine.
Formation of multiple products (over-bromination) - Excess NBS used.- Reaction temperature is too high.- Prolonged reaction time.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents).- Perform the reaction at a lower temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Presence of succinimide in the final product - Incomplete removal during work-up. Succinimide is the main byproduct of NBS reactions.- Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate and dissolve the succinimide in the aqueous phase.[2] Ensure your product is stable to basic conditions.- Perform multiple aqueous washes.- If the product is stable, recrystallization can also help in removing succinimide.
Reaction is not regioselective - Reaction conditions favoring multiple isomers.- The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or acetonitrile are often used for electrophilic aromatic brominations with NBS.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the bromination of activated aromatic compounds using alternative brominating agents. Note that specific yields for 4-nitro-1H-indazole may vary.

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS) 2-phenyl-2H-indazoleEtOH50297[3]
N-Bromosuccinimide (NBS) 2-phenyl-2H-indazoleH₂O95596[3]
Bromine (Br₂) / Acetic Acid 4-nitro-1H-indazoleAcetic Acid / Chloroform<255.592

Experimental Protocols

Protocol 1: Bromination of 4-nitro-1H-indazole using N-Bromosuccinimide (NBS)

This protocol is a generalized procedure based on the bromination of similar heterocyclic compounds. Optimization may be required.

Materials:

  • 4-nitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1H-indazole (1.0 eq.) in acetonitrile (10-20 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine/NBS.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow Experimental Workflow: NBS Bromination of 4-nitro-1H-indazole cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-nitro-1H-indazole in Acetonitrile add_nbs Add NBS (1.05 eq.) start->add_nbs monitor Monitor by TLC/LC-MS (Heat if necessary) add_nbs->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench evaporate Remove Acetonitrile quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash_bicarb Wash with aq. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Brominated Product purify->product

Caption: Workflow for the bromination of 4-nitro-1H-indazole using NBS.

troubleshooting_logic Troubleshooting Logic for NBS Bromination cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Over-bromination cluster_solutions3 Solutions for Impurity start Reaction Outcome Unsatisfactory issue1 Low/No Conversion start->issue1 Problem issue2 Over-bromination start->issue2 Problem issue3 Succinimide Impurity start->issue3 Problem solution1a Use fresh/recrystallized NBS issue1->solution1a solution1b Increase Temperature issue1->solution1b solution1c Add catalytic acid issue1->solution1c solution2a Use 1.0 eq. NBS issue2->solution2a solution2b Lower Temperature issue2->solution2b solution2c Monitor reaction closely issue2->solution2c solution3a Aqueous base wash (NaHCO₃) issue3->solution3a solution3b Multiple aqueous washes issue3->solution3b solution3c Recrystallization issue3->solution3c

Caption: Troubleshooting decision tree for NBS bromination reactions.

References

managing exothermic reactions in the synthesis of nitroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting by diving into Google searches, hoping to find detailed information on handling exothermic reactions in nitroindazole synthesis. My focus is on typical problems, troubleshooting, and safety. I'll need this solid foundation before moving to the next steps.

Refining Search Strategies

I'm now refining my Google searches to pinpoint specific data on reaction parameters, like temperature and concentrations, during nitroindazole synthesis. Simultaneously, I'm seeking detailed experimental protocols for key synthesis techniques. The goal is to build a robust foundation for my upcoming troubleshooting guides.

Organizing Research Outcomes

I'm structuring the troubleshooting guides and FAQs based on common problems and their solutions. I'm also actively searching for quantitative data, including temperature and concentration ranges, and detailed experimental protocols. My focus is on building a strong foundation for the technical support document. I plan to create tables to compare the collected data.

Technical Support Center: Purification of 3-Substituted Indazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of 3-substituted indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying 3-substituted indazoles?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of 3-substituted indazoles. Alumina can also be an effective alternative, particularly if the compound is sensitive to the acidic nature of silica gel.

Q2: Which mobile phase systems are typically used for the elution of 3-substituted indazoles?

A2: The most common mobile phase systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For more polar indazole derivatives, a small percentage of methanol may be added to the mobile phase.

Q3: What is a good target Rf value to aim for during TLC method development?

A3: For optimal separation on a column, it is recommended to find a solvent system that gives the target 3-substituted indazole an Rf value between 0.2 and 0.4 on a TLC plate.

Q4: Should I use isocratic or gradient elution?

A4: While isocratic elution (using a constant solvent composition) can be effective for simple separations, gradient elution is often preferred for complex mixtures or when impurities have similar polarities to the product. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation and reduce elution time.

Q5: My 3-substituted indazole is a basic compound and is showing tailing on the TLC plate. How can I improve the peak shape during column chromatography?

A5: Tailing of basic compounds on silica gel is common due to interaction with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of 3-substituted indazoles.

Problem 1: Poor Separation of the Desired Compound from Impurities

Possible Cause:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the components of the mixture.

  • Column Overloading: Too much crude material has been loaded onto the column for its size.

  • Improper Column Packing: The column may have been packed unevenly, leading to channeling and poor separation.

Solution:

  • Optimize the Solvent System with TLC: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for a ΔRf (difference in Rf values) of at least 0.2 between the desired compound and the closest impurity.

  • Use Gradient Elution: Employ a shallow gradient of the eluting solvent. For instance, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent can effectively separate compounds with close Rf values.

  • Reduce the Load: As a general rule, the ratio of silica gel to crude material should be between 30:1 to 100:1 by weight. If you are overloading the column, use a larger column or reduce the amount of sample.

  • Ensure Proper Packing: Pack the column carefully to create a homogenous stationary phase bed. Slurry packing is generally recommended to avoid air bubbles and channels.

Problem 2: The Compound is Not Eluting from the Column

Possible Cause:

  • Eluent is Too Non-Polar: The solvent system is not polar enough to displace the compound from the stationary phase.

  • Compound Insolubility: The compound may be precipitating on the column.

  • Strong Interaction with Stationary Phase: The compound may have a strong, irreversible interaction with the silica gel.

Solution:

  • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added (e.g., 1-5% in dichloromethane).

  • Check Solubility: Ensure your crude material is soluble in the initial mobile phase. If not, consider a different solvent system or use a dry loading technique.

  • Change Stationary Phase: If the compound is strongly acidic or basic, it may be irreversibly binding to the silica. Consider using a different stationary phase like neutral alumina.

Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)

Possible Cause:

  • Eluent is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction between the compound and the stationary phase.

Solution:

  • Decrease Eluent Polarity: Start with a much less polar solvent system. Perform TLC with solvent systems containing a higher percentage of the non-polar solvent (e.g., increase the hexane proportion in a hexane/ethyl acetate mixture).

Problem 4: Streaking or Tailing of the Compound Band

Possible Cause:

  • Compound is Acidic or Basic: As mentioned in the FAQs, acidic or basic compounds can interact with the stationary phase, leading to poor peak shape.

  • Compound Decomposition: The compound may be unstable on the silica gel.

  • Co-elution with an Impurity: A closely eluting impurity can give the appearance of a tailing peak.

Solution:

  • Add a Modifier to the Eluent: For basic compounds, add a small amount of triethylamine. For acidic compounds, a small amount of acetic acid or formic acid can be added to the mobile phase.

  • Check for Stability: Run a 2D TLC to check for compound stability on silica. Spot the compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent. If the spot is not on the diagonal, the compound is likely decomposing. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.

  • Optimize Separation: Re-optimize the solvent system using TLC to achieve better separation from the impurity.

Quantitative Data

The following table summarizes representative Rf values for various 3-substituted indazoles in common solvent systems. This data can be used as a starting point for developing a purification protocol.

3-Substituent GroupSolvent System (v/v)Rf Value
PhenylHexane:Ethyl Acetate (2:1)0.43
4-MethoxyphenylHexane:Ethyl Acetate (2:1)0.30
3-NitrophenylHexane:Ethyl Acetate (2:1)0.33
2-ChlorophenylHexane:Ethyl Acetate (2:1)0.38
Carboxylic acid ethyl esterHexane:Ethyl Acetate (4:1)0.10

Experimental Protocols

General Protocol for Column Chromatography Purification of 3-Substituted Indazoles

This protocol is a general guideline and should be adapted based on the specific properties of the target compound and impurities, as determined by TLC analysis.

1. Materials and Reagents:

  • Crude 3-substituted indazole

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Non-polar solvent (e.g., Hexanes, Petroleum Ether)

  • Polar solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol)

  • TLC plates (silica gel 60 F254)

  • Glass column with a stopcock

  • Sand (acid-washed)

  • Collection tubes

2. Method Development using Thin Layer Chromatography (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system. Start with a relatively non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining.

  • The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

3. Column Preparation (Slurry Packing Method):

  • Select an appropriately sized column based on the amount of crude material (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, but never let the solvent level go below the top of the silica bed .

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the silica gel.

  • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting fractions.

  • If using gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 3-substituted indazole.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of 3-substituted indazoles.

TroubleshootingWorkflow Troubleshooting Workflow for Indazole Purification start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No pack_column Pack Column rf_check->pack_column Yes adjust_polarity->tlc load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem_check Problem Encountered? analyze_fractions->problem_check poor_sep Poor Separation problem_check->poor_sep Poor Separation no_elution No Elution problem_check->no_elution No Elution streaking Streaking/Tailing problem_check->streaking Streaking end Pure Product problem_check->end No action_gradient Use Gradient Elution / Repack Column poor_sep->action_gradient action_increase_polarity Increase Eluent Polarity no_elution->action_increase_polarity action_modifier Add Modifier (e.g., NEt3) / Check Stability streaking->action_modifier action_gradient->run_column action_increase_polarity->run_column action_modifier->run_column

Troubleshooting workflow for indazole purification.

minimizing homocoupling in Suzuki reactions of 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions, particularly in the context of 3-bromo-4-nitro-1H-indazole and related substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1][2][3] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[2][3]

Q2: What are the main causes of homocoupling in palladium-catalyzed Suzuki reactions involving this compound?

A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][4][5]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][2][4][6] Rigorous exclusion of oxygen is crucial to suppress this pathway.[5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][4][5] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, LC-MS, or NMR. This byproduct will have a molecular weight corresponding to the dimer of your boronic acid coupling partner.

Q4: How does the choice of palladium source affect homocoupling?

A4: The choice of the palladium source is critical in minimizing homocoupling.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and stable but can directly promote homocoupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[1][4]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle, thus minimizing the initial burst of homocoupling.[1][7]

  • Palladium Precatalysts (e.g., Buchwald's G3 and G4 precatalysts): These are designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homocoupling.[1]

Q5: What role do ligands play in minimizing homocoupling?

A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[1] To minimize homocoupling:

  • Use bulky, electron-rich phosphine ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][7][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[1]

  • Avoid easily oxidized ligands: In the presence of oxygen, some phosphine ligands can be oxidized, which can lead to the formation of palladium species that promote homocoupling.[1]

Q6: How does the choice of base influence the formation of homocoupling byproducts?

A6: The base is essential for activating the boronic acid for the transmetalation step, but an inappropriate choice can exacerbate homocoupling.[1][7][9] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1][10]

Q7: What is the influence of solvents and temperature on homocoupling?

A7: Solvents and temperature are critical parameters to control for minimizing homocoupling.[1]

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1] The addition of water is often necessary to facilitate the dissolution of the base and the boronate species, but an excessive amount of water can sometimes promote homocoupling.[1]

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[1] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[7]

Q8: Are there any procedural modifications that can help reduce homocoupling?

A8: Yes, several procedural adjustments can be made:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide (this compound) via oxidative addition rather than participating in boronic acid homocoupling.[1][11]

  • Rigorous degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][5] This can be achieved by sparging with an inert gas like argon or nitrogen.[5][8]

  • Addition of a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[5][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in the Suzuki reaction of this compound.

Problem: Significant formation of homocoupled byproduct observed.

G start High Homocoupling Observed check_degassing Is the reaction rigorously degassed? start->check_degassing degas Improve degassing procedure: - Sparge solvents with Ar/N2 for 20-30 min. - Use freeze-pump-thaw cycles. check_degassing->degas No check_pd_source What is the Palladium source? check_degassing->check_pd_source Yes degas->check_pd_source pd_ii Pd(II) source (e.g., Pd(OAc)2) check_pd_source->pd_ii pd_zero Pd(0) source or Precatalyst check_pd_source->pd_zero switch_pd Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a precatalyst (e.g., SPhos G3). pd_ii->switch_pd check_ligand Is the ligand appropriate? pd_zero->check_ligand switch_pd->check_ligand optimize_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_ligand->optimize_ligand No check_base Is the base too strong? check_ligand->check_base Yes optimize_ligand->check_base optimize_base Switch to a weaker base (e.g., K2CO3, K3PO4). check_base->optimize_base Yes check_stoichiometry What is the aryl halide:boronic acid ratio? check_base->check_stoichiometry No optimize_base->check_stoichiometry optimize_stoichiometry Use a slight excess of this compound (1.1-1.2 equiv). check_stoichiometry->optimize_stoichiometry Boronic acid in excess check_addition How is the boronic acid added? check_stoichiometry->check_addition Aryl halide in excess or 1:1 optimize_stoichiometry->check_addition slow_addition Add the boronic acid slowly via syringe pump. check_addition->slow_addition All at once final_check Re-evaluate with optimized conditions check_addition->final_check Slowly slow_addition->final_check

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct. The data is illustrative and based on general trends observed in Suzuki-Miyaura reactions.

Table 1: Effect of Palladium Source on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1006525
2Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂O10085<5
3SPhos G3 (2)-K₂CO₃Dioxane/H₂O10092<2

Table 2: Effect of Ligand on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄Toluene1107015
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene11095<3
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene11093<4

Table 3: Effect of Base on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(PPh₃)₄ (2)-NaOHDioxane/H₂O1005030
2Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂O10085<5
3Pd(PPh₃)₄ (2)-Cs₂CO₃Dioxane/H₂O10088<4

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Preparation cluster_reaction Execution & Monitoring cluster_workup Workup & Purification reagents Combine this compound, boronic acid, base, and ligand in a dry Schlenk flask. inert Establish inert atmosphere (purge with N₂ or Ar). reagents->inert solvent Add degassed solvent. inert->solvent degas Degas reaction mixture (e.g., N₂ sparging). solvent->degas catalyst Add Palladium catalyst under inert atmosphere. degas->catalyst heat Heat to desired temperature (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor quench Quench reaction and perform aqueous workup. monitor->quench purify Purify product (column chromatography). quench->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_O2 Pd(II)L₂ Pd0->PdII_O2 Oxidation ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Homocoupling Homocoupling PdII_O2->Homocoupling O2 O₂ BoronicAcid1 2 R-B(OH)₂ BoronicAcid1->Homocoupling Homocoupling->Pd0 Reduction HomocoupledProduct R-R Homocoupling->HomocoupledProduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Validation & Comparative

¹H and ¹³C NMR Analysis of 3-bromo-4-nitro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel heterocyclic compounds is fundamental. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-bromo-4-nitro-1H-indazole. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from closely related analogues to predict and contextualize its NMR characteristics.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for structurally similar compounds to provide a basis for comparison. The prediction for the target molecule is based on the known effects of bromo and nitro substituents on the indazole ring system.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

CompoundH-3H-5H-6H-7NHSolvent
This compound (Predicted) -~8.4~7.8~7.9~13-14DMSO-d₆
4-Nitro-1H-indazole[1]8.64 (s)8.44 (dd)7.59 (ddd)7.96 (dd)14.12 (br s)DMSO-d₆
1H-Indazole[2][3]8.10 (s)7.51 (d)7.18 (m)7.77 (d)13.04DMSO-d₆
3-Bromo-6-nitro-1H-indazole[4]-8.19 (dd)-8.58 (d)--

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

CompoundC-3C-3aC-4C-5C-6C-7C-7aSolvent
This compound (Predicted) ~120~140~145~122~129~115~125DMSO-d₆
4-Nitro-1H-indazole[1]136.3140.8143.3121.7128.4111.9124.6DMSO-d₆
1H-Indazole[2]134.8140.0120.9126.8120.9109.7123.1CDCl₃
3-Bromo-6-nitro-1H-indazole[4]--------

Experimental Protocols

A standardized protocol for the acquisition of NMR data is crucial for reproducibility and comparison. The following is a general methodology for obtaining ¹H and ¹³C NMR spectra for substituted indazoles.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • The choice of solvent is critical and can influence chemical shifts. DMSO-d₆ is often used for indazoles due to its ability to dissolve a wide range of polar compounds and to observe the exchangeable NH proton.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 30-45°

    • Number of Scans: 16-64, depending on sample concentration.

  • Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

  • Spectral Editing: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Synthesis of this compound

The target compound can be synthesized from 4-nitro-1H-indazole. A general procedure involves the bromination of the starting material.[5]

To a solution of 4-nitro-1H-indazole in a suitable solvent such as acetic acid and chloroform, a solution of bromine in acetic acid is added dropwise.[5] The reaction temperature is typically maintained below 25 °C during the addition.[5] After the addition is complete, the reaction mixture is stirred for a couple of hours. The product is then isolated by concentrating the mixture and adding water to precipitate the solid, which is then collected by filtration, washed with water, and dried.[5]

NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample synthesis to the final structural elucidation using NMR spectroscopy.

NMR_Analysis_Workflow cluster_synthesis Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Elucidation start Starting Material (4-Nitro-1H-indazole) reaction Bromination Reaction start->reaction product Product (this compound) reaction->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr process Spectral Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->process dept DEPT Spectra c13_nmr->dept c13_nmr->process assign Peak Assignment and Interpretation dept->assign process->assign compare Comparison with Analogues assign->compare structure Structure Confirmation compare->structure

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

A Spectroscopic Showdown: Differentiating 4-Nitro, 5-Nitro, and 7-Nitro Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and analysis. The positional isomerism of a functional group can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an objective, data-driven comparison of 4-nitro, 5-nitro, and 7-nitro indazole, focusing on their characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The indazole core is a prevalent scaffold in medicinal chemistry, and the introduction of a nitro group can significantly influence its electronic properties and potential as a therapeutic agent.[1] Distinguishing between the 4-nitro, 5-nitro, and 7-nitro isomers requires a careful analysis of their spectroscopic data. The electron-withdrawing nature of the nitro group exerts a distinct influence on the chemical environment of the protons and carbons of the indazole ring, leading to unique spectral fingerprints for each isomer.[1]

This guide summarizes key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses to facilitate the clear differentiation of these three isomers. Detailed experimental protocols for these techniques are also provided to support the reproduction of these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the 4-nitro, 5-nitro, and 7-nitro indazole isomers.

¹H NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are highly indicative of the nitro group's position. All spectra are referenced to DMSO-d₆ as the solvent.

Proton 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole
NH ~13.8-14.1 (s, 1H)~13.77 (s, 1H)[2]~14.3 (s, 1H)
H-3 ~8.6 (s, 1H)~8.43 (s, 1H)~8.3 (s, 1H)
H-4 -8.84 (d, J=2.0 Hz, 1H)[2]8.21 (d, J=8.0 Hz, 1H)
H-5 7.95 (d, J=8.5 Hz, 1H)-7.45 (t, J=8.0 Hz, 1H)
H-6 7.60 (t, J=8.5 Hz, 1H)8.21 (dd, J=9.2, 2.0 Hz, 1H)8.57 (d, J=8.0 Hz, 1H)
H-7 8.35 (d, J=8.5 Hz, 1H)7.75 (d, J=9.2 Hz, 1H)[2]-

Note: Some values are predicted or based on analogous structures and may vary from experimental values.[3]

¹³C NMR Spectral Data

The position of the nitro group significantly impacts the chemical shifts of the carbon atoms in the indazole ring. The carbon atom directly attached to the nitro group is typically shifted downfield.

Carbon 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole
C-3 ~135.0~134.5~133.0
C-3a ~141.0~142.0~140.5
C-4 ~148.0~120.0~122.0
C-5 ~120.0~143.5~118.0
C-6 ~125.0~122.0~128.0
C-7 ~115.0~112.0~140.0
C-7a ~128.0~127.0~125.0

Note: These are predicted values based on analogous structures and may vary from experimental values.[4]

Infrared (IR) Spectroscopy Data

The characteristic vibrational frequencies (in cm⁻¹) of the nitro and N-H groups are key identifiers.

Functional Group 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole Vibrational Mode
N-H ~3300-3400 (br)~3300-3400 (br)~3300-3400 (br)Stretching
C-H (aromatic) ~3100~3100~3100Stretching
NO₂ (asymmetric) ~1520-1540~1510-1530~1530-1550Stretching
NO₂ (symmetric) ~1340-1360~1330-1350~1350-1370Stretching

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry Data

As constitutional isomers, 4-nitro, 5-nitro, and 7-nitro indazole all have the same molecular weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. While the molecular ion peak will be identical, the fragmentation patterns may show subtle differences that can aid in identification when combined with other spectroscopic data.

Parameter 4-Nitroindazole 5-Nitroindazole 7-Nitroindazole
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 163.13 g/mol [5]163.14 g/mol [6]163.13 g/mol [7]
Molecular Ion [M]⁺ m/z 163m/z 163m/z 163
Key Fragments Fragmentation may involve the loss of NO₂, NO, and HCN. The relative intensities of fragment ions may differ between isomers.Fragmentation may involve the loss of NO₂, NO, and HCN. The relative intensities of fragment ions may differ between isomers.Fragmentation may involve the loss of NO₂, NO, and HCN. The relative intensities of fragment ions may differ between isomers.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified nitroindazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Analysis : Analyze the chemical shifts, coupling constants (J values), and multiplicities of the signals. The aromatic region is particularly important for distinguishing between the isomers.

  • ¹³C NMR Analysis : Analyze the chemical shifts of the carbon signals. The carbon attached to the nitro group will be significantly deshielded. DEPT experiments can be used to aid in the assignment of carbon types (CH, CH₂, CH₃).

  • 2D NMR : In cases of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively assign proton and carbon signals and establish connectivity within the molecule.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a potassium bromide (KBr) pellet. Grind approximately 1 mg of the solid sample with 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4] Alternatively, spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the N-H, C-H (aromatic), and NO₂ (asymmetric and symmetric) stretching vibrations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[3]

  • Ionization : Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ions ([M+H]⁺ or [M-H]⁻).[3]

  • Mass Analysis : Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[3]

  • Data Analysis : Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₇H₅N₃O₂ to confirm the elemental composition. Analyze the fragmentation pattern for any isomer-specific fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and spectroscopic identification of the nitroindazole isomers.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis cluster_invisible synthesis Synthesis of Nitroindazole Mixture separation Chromatographic Separation (e.g., HPLC, Column) synthesis->separation isomer_4 4-Nitroindazole separation->isomer_4 Isolate isomer_5 5-Nitroindazole separation->isomer_5 Isolate isomer_7 7-Nitroindazole separation->isomer_7 Isolate nmr NMR (¹H, ¹³C, 2D) isomer_4->nmr ir FT-IR isomer_4->ir ms HRMS isomer_4->ms isomer_5->nmr isomer_5->ir isomer_5->ms isomer_7->nmr isomer_7->ir isomer_7->ms elucidation Structural Elucidation and Isomer Assignment

Caption: Workflow for Isomer Identification.

References

A Comparative Analysis of Palladium Catalysts for Indazoles Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, given its prevalence in a wide range of biologically active compounds.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of crucial carbon-carbon and carbon-nitrogen bonds.[1][2] This guide provides a comparative overview of various palladium catalyst systems employed in key indazole coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and C-H arylation reactions. The performance of these catalysts is evaluated based on reported yields and reaction conditions, supported by detailed experimental protocols.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands and bases is critical for the success of indazole coupling reactions, influencing reaction efficiency, substrate scope, and functional group tolerance.[3][4] Below is a summary of commonly used palladium catalyst systems and their performance in different types of indazole coupling reactions.

Coupling Reaction Catalyst System Typical Substrates Reported Yields Key Advantages
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / K₂CO₃Bromo-indazoles and Arylboronic acidsHighMild reaction conditions, tolerance of a broad range of functional groups.[1]
PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃Bromo-indazole carboxamides and Organoboronic acidsGood to excellentEffective for creating new indazole compounds through a Pd(0) to Pd(II) cycle.[5]
Pd(OAc)₂ / Ferrocene-based ligands3-Iodo-1H-indazoles and Arylboronic acidsGoodFerrocene-based ligands can enhance catalytic output compared to simple palladium salts.[6]
Buchwald-Hartwig Amination Pd(OAc)₂ / dppf / t-BuONaN-aryl-N-(o-bromobenzyl)hydrazines (intramolecular)Moderate to goodEfficient for the synthesis of 2-aryl-2H-indazoles.[7]
Pd₂(dba)₃ / Biaryl phosphine ligandsAryl halides and various aminesHighAir-stable precatalysts are available, suitable for a wide range of amines.[8][9]
C-H Arylation PdCl₂ / phen / Ag₂CO₃ / K₃PO₄1H- and 2H-indazoles and HaloarenesEffectiveAllows for direct functionalization of the indazole core.[10]
Pd(OAc)₂ / 1,10-phenanthroline / K₂CO₃Substituted indazoles and IodoarylsGoodEnables direct C7-arylation of indazoles.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for the aforementioned indazole coupling reactions.

1. Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole [1]

  • Reactants: 6-Bromo-1H-indazole (1 equivalent), Arylboronic acid (1.5 equivalents).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2 equivalents).

  • Solvent: 1,4-dioxane/water mixture.

  • Procedure:

    • Dissolve 6-Bromo-1H-indazole and the arylboronic acid in the 1,4-dioxane/water mixture in a round-bottom flask.

    • Add the base to the solution.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst under an inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Intramolecular Buchwald-Hartwig Amination for 2-Aryl-2H-indazole Synthesis [7]

  • Reactant: N-aryl-N-(o-bromobenzyl)hydrazine.

  • Catalyst system: Pd(OAc)₂ and dppf.

  • Base: t-BuONa.

  • Solvent: Toluene.

  • Procedure:

    • In a reaction vessel, combine N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, and t-BuONa in toluene.

    • Heat the reaction mixture at 90 °C.

    • Monitor the reaction until the starting material is completely consumed.

    • The desired 2-aryl-2H-indazoles are obtained after workup and purification.

3. Direct C7-Arylation of Substituted Indazoles [11]

  • Reactants: Substituted indazole and Iodoaryl.

  • Catalyst: Pd(OAc)₂.

  • Ligand: 1,10-phenanthroline.

  • Base: K₂CO₃.

  • Solvent: DMA.

  • Procedure:

    • Combine the substituted indazole, iodoaryl, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃ in DMA.

    • Reflux the reaction mixture.

    • Monitor the reaction for the formation of the C7-arylated product.

    • Isolate and purify the product using standard techniques.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these reactions, the following diagrams illustrate a general workflow and the catalytic cycle.

G General Experimental Workflow for Palladium-Catalyzed Indazole Coupling cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Indazole Derivative + Coupling Partner Mixing Combine Reactants, Solvent, and Base Reactants->Mixing Solvent Solvent Solvent->Mixing Base Base Base->Mixing Catalyst Palladium Catalyst + Ligand Cat_Add Add Catalyst System under Inert Atmosphere Catalyst->Cat_Add Degassing Degas Mixture (e.g., Ar sparging) Mixing->Degassing Degassing->Cat_Add Heating Heat to Reaction Temperature Cat_Add->Heating Quenching Quench Reaction Heating->Quenching Reaction Completion Extraction Aqueous Workup and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

A general experimental workflow for palladium-catalyzed indazole coupling.

The catalytic cycle is the heart of these transformations, typically involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination steps.[6][12][13]

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Indazole-X Transmetal Transmetalation/ Amine Coordination Intermediate OxAdd->Transmetal R-M / Base RedElim_Complex Pre-Reductive Elimination Complex Transmetal->RedElim_Complex Byproduct M-X or HB⁺X⁻ Transmetal->Byproduct RedElim_Complex->Pd0 Reductive Elimination Product Indazole-R RedElim_Complex->Product Indazole_X Indazole-X Coupling_Partner R-M (e.g., R-B(OH)₂) or R₂NH

A simplified catalytic cycle for palladium-catalyzed indazole coupling reactions.

References

assessing the purity of synthesized 3-bromo-4-nitro-1H-indazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Analytical Options

I'm currently focused on identifying the standard HPLC method for 3-bromo-4-nitro-1H-indazole purity assessment. I'm also broadening the search, looking at alternative analytical approaches used for similar nitro compounds. This will help determine the most suitable method.

Investigating Methodologies Further

I've expanded my search beyond HPLC, now scrutinizing alternative analytical strategies applicable to similar compounds. I'm actively seeking commercially available standards and likely impurities. Simultaneously, I'm poring over published data and application notes regarding the HPLC separation of this compound, paying particular attention to separation parameters. I'm focusing on creating structured data tables and detailed HPLC protocols.

Examining Existing Methods

I'm currently working through the results of the HPLC method search. While no dedicated method for this compound materialized, the research has surfaced valuable insights. I'm focusing on adapting existing methodologies for similar compounds.

Refining Method Design

I'm now integrating information from the application note for a similar compound, focusing on the C18 column and reversed-phase approach. Considering the synthesis details, I'm anticipating 4-nitro-1H-indazole as a potential impurity. I've also noted other analytical methods. I have sufficient data to begin outlining the HPLC method, considering potential impurities, and evaluating alternative techniques.

A Comparative Guide to the Kinetics of Cross-Coupling Reactions with 3-Bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common cross-coupling reactions for the functionalization of 3-bromo-4-nitro-1H-indazole. Due to the limited availability of direct kinetic studies on this specific substrate, this document extrapolates data from analogous systems to predict its reactivity and compare the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The indazole scaffold is a cornerstone in medicinal chemistry, and understanding the kinetics of its derivatization is crucial for efficient drug development.[1]

The presence of a nitro group at the 4-position significantly influences the electronic properties of the substrate, generally making the 3-bromo position more susceptible to oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[2] However, the unprotected N-H of the indazole can interfere with the catalytic cycle, often necessitating N-protection for optimal results.[2]

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired bond formation at the C-3 position of the indazole ring. The Suzuki-Miyaura reaction is ideal for forming carbon-carbon bonds, the Buchwald-Hartwig amination for carbon-nitrogen bonds, and the Heck reaction for carbon-carbon bonds with alkenes. Each of these reactions proceeds through a Pd(0)/Pd(II) catalytic cycle, but the nature of the coupling partners and the specific ligands and bases employed can significantly impact reaction rates and yields.

Table 1: Comparison of Expected Reaction Parameters for Cross-Coupling with this compound
FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationHeck Reaction
Bond Formed C-C (Aryl, Heteroaryl, Vinyl)C-N (Aryl/Alkyl Amines, Amides)C-C (Alkenyl)
Typical Nucleophile Organoboron compoundsAmines, AmidesAlkenes
Common Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with phosphine ligandsPd(OAc)₂, PdCl₂(PPh₃)₂
Ligands Phosphine-based (e.g., PPh₃, XantPhos)Sterically hindered phosphines (e.g., RuPhos, BrettPhos)[3]Phosphines (e.g., PPh₃, P(o-tol)₃)
Base Na₂CO₃, K₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃, DBUEt₃N, K₂CO₃, KOAc
Solvent Dioxane, Toluene, DMFToluene, DioxaneDMF, NMP, Acetonitrile
Typical Temperature 80-120 °C80-110 °C100-140 °C
Key Kinetic Influences Rate of transmetalation, stability of boronic acidpKa of the amine, steric hindrance of the ligand and amineSteric and electronic properties of the alkene

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, adapted from literature for substrates similar to this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted for a generic Suzuki-Miyaura reaction with an arylboronic acid.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent, such as a mixture of dioxane and water (e.g., 4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes a typical Buchwald-Hartwig amination with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%), and a base such as NaOtBu (1.2-1.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The residue is then purified by flash chromatography.

Heck Reaction Protocol

The following is a representative procedure for a Heck reaction with an acrylate.

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand if necessary (e.g., P(o-tol)₃, 4-10 mol%), and a base such as triethylamine (2.0-3.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Heat the mixture to 100-120 °C and stir until the reaction is complete (monitored by GC-MS or LC-MS).

  • Workup and Purification: Cool the reaction mixture, filter off any solids, and partition the filtrate between water and an organic solvent. Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the product via column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Transmetalation (R-B(OR)2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Amine_Coordination Amine Coordination (R2NH) Deprotonation Deprotonation (Base) Reductive_Elimination Reductive Elimination [Ar-Pd(II)(HNR2)(L)]+X- [Ar-Pd(II)(HNR2)(L)]+X- Ar-Pd(II)-X(L)->[Ar-Pd(II)(HNR2)(L)]+X- R2NH Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) [Ar-Pd(II)(HNR2)(L)]+X-->Ar-Pd(II)-NR2(L) Base Ar-Pd(II)-NR2(L)->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Olefin_Coordination Olefin Coordination Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination β-Hydride Elimination Reductive_Elimination_Base Reductive Elimination (Base) Ar-Pd(II)-X(L)(Olefin) Ar-Pd(II)-X(L)(Olefin) Ar-Pd(II)-X(L2)->Ar-Pd(II)-X(L)(Olefin) Alkene R-CH2-CH(Ar)-Pd(II)-X(L) R-CH2-CH(Ar)-Pd(II)-X(L) Ar-Pd(II)-X(L)(Olefin)->R-CH2-CH(Ar)-Pd(II)-X(L) H-Pd(II)-X(L2) H-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L)->H-Pd(II)-X(L2) Substituted Alkene H-Pd(II)-X(L2)->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Execution Reaction Execution (Heating, Stirring, Monitoring) Reaction_Setup->Execution Workup Aqueous Workup (Quenching, Extraction) Execution->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

While direct kinetic data for this compound is scarce, a comparative analysis based on related structures provides valuable insights for researchers. The electron-withdrawing nitro group is expected to enhance the rate of oxidative addition, a key step in many cross-coupling reactions. However, careful optimization of ligands, bases, and reaction conditions is paramount to achieve high yields and selectivity, particularly given the potential for N-H interference and side reactions. The choice between Suzuki-Miyaura, Buchwald-Hartwig, and Heck methodologies will ultimately depend on the specific synthetic target, with the provided protocols and workflows serving as a robust starting point for experimental design.

References

A Comparative Guide to the Synthesis of Substituted Indazoles: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a prominent structural motif in medicinal chemistry, forming the foundation of numerous therapeutic agents, including anti-cancer drugs like niraparib and pazopanib.[1][2] The development of efficient and versatile synthetic routes to access functionally diverse indazole derivatives is, therefore, a critical focus for researchers in drug discovery and development.[3][4] This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Performance Comparison of Key Synthetic Routes

The synthesis of substituted indazoles can be broadly categorized into classical methods and modern catalytic approaches. Modern methodologies often provide significant advantages, including higher yields, milder reaction conditions, and greater tolerance for various functional groups.[5] The following table summarizes the performance of several key synthetic strategies.

Synthetic RouteTypical Yields (%)Substrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition (Sydnones and Arynes)> 80Broad tolerance for functional groups on both precursors.[3]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[3]Requires synthesis of sydnone precursors; some may be unreactive.[3]
Davis-Beirut Reaction 60 - 90Tolerates a range of alkyl and some aryl amines.[3]Metal-free, utilizes inexpensive starting materials.[3][6]Can be low-yielding with certain substrates; may require optimization.[3]
Transition-Metal-Catalyzed C-H Activation/Annulation 50 - 95Broad scope for coupling partners, good functional group tolerance.[3]High atom economy, allows for synthesis of complex derivatives.[3]May require expensive metal catalysts and ligands; optimization can be complex.
Copper-Catalyzed Cyclization (from o-haloaryl N-sulfonylhydrazones)Moderate to GoodTolerates various functional groups.[1]Proceeds at lower temperatures with lower catalyst loading compared to some methods.Requires preparation of N-sulfonylhydrazone precursors.[1]
PIFA-Mediated Oxidative C-N Bond Formation up to 94Good functional group compatibility.[6]Metal-free process, proceeds under mild conditions.[1][6]PIFA ([bis(trifluoroacetoxy)iodo]benzene) is a specialized oxidant.
One-Pot, Three-Component Reactions (e.g., Cu-catalyzed)Good to ExcellentWide substrate scope and high tolerance for functional groups.[6][7]High efficiency by combining multiple steps, operational simplicity.[6]Optimization of conditions for three components can be challenging.

Featured Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods.[5] Below are representative protocols for a modern cycloaddition approach and a classical synthesis.

Protocol 1: Modern Synthesis via [3+2] Dipolar Cycloaddition of a Sydnone and an Aryne

This method provides a rapid and efficient route to 2H-indazoles under mild conditions.[3]

Step A: Synthesis of N-Phenylsydnone (Precursor)

  • Dissolve N-Phenylglycine (10.0 g, 66.2 mmol) in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL).

  • Cool the solution to 0 °C and add sodium nitrite (5.0 g, 72.5 mmol) in portions over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Pour the resulting mixture into 200 mL of ice water. Collect the precipitate by filtration, wash with cold water, and dry to yield N-nitroso-N-phenylglycine.

  • Add the intermediate to acetic anhydride (50 mL) and heat at 80 °C for 1 hour.

  • After cooling, pour the mixture into ice water. Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to afford N-phenylsydnone.[3]

Step B: Indazole Synthesis

  • To a solution of N-phenylsydnone (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol).

  • Add cesium fluoride (CsF, 2.0 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.[3]

Protocol 2: Classical Jacobson Indazole Synthesis

This traditional method involves the cyclization of N-acyl-o-toluidines.[5]

  • Prepare a solution of N-acetyl-o-toluidine (1 part by weight) in 20 parts of glacial acetic acid.

  • Add a 25% aqueous solution of sodium nitrite dropwise while stirring vigorously and maintaining the temperature below 15 °C.

  • After the addition is complete, allow the mixture to stand for several hours.

  • Heat the solution to 80-90 °C until the evolution of nitrogen ceases.

  • Pour the reaction mixture into a large volume of cold water.

  • Extract the separated oil with benzene. Wash the benzene extract with ice water and then treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After gas evolution stops, briefly boil the solution on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless indazole.[5]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for a transition-metal-catalyzed synthesis of substituted indazoles, a common modern approach.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Weigh Starting Materials (e.g., Aryl Halide, Hydrazine) Setup Combine Reactants, Catalyst, Ligand, and Base in Flask Start->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Heat Heat and Stir for Specified Time (e.g., 12-24h) Inert->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Perform Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End Pure Substituted Indazole Analyze->End

References

Comparative Guide to the In Vitro Kinase Inhibitory Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro kinase inhibitory activity of compounds derived from the indazole scaffold, with a focus on derivatives related to the 3-bromo-4-nitro-1H-indazole template. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation for numerous potent kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib. The strategic placement of substituents, such as a bromo group, offers a versatile synthetic handle for creating diverse chemical libraries for drug discovery.

While a systematic, publicly available study detailing a head-to-head in vitro kinase assay comparison for a series of compounds derived directly from this compound is limited, this guide compiles and compares data from various studies on substituted indazole derivatives to provide valuable insights into their structure-activity relationships (SAR).

Comparative Inhibitory Activity of Indazole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various indazole derivatives against several key protein kinases implicated in cancer and other diseases. For context, the activities of established kinase inhibitors are also included. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in assay conditions.

Compound ID/NameTarget KinaseIC50 (nM)Notes
Pyrazolo[3,4-g]isoquinolines (Nitro Analog)
Compound 1bHaspin57A nitro-substituted analog.
Compound 1cHaspin66A nitro-substituted analog.
Pyrazolo[3,4-g]isoquinolines (Amino Analog)
Compound 2cHaspin62An amino-substituted analog, demonstrating that substitutions impact selectivity.
Indazole-based PLK4 Inhibitors
Compound C05PLK4< 0.1An optimized indazole derivative with exceptional potency against Polo-like kinase 4.
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5Data from patent literature for a series of 6-bromo-1H-indazole derivatives.
Derivative W12VEGFR-2< 5Data from patent literature for a series of 6-bromo-1H-indazole derivatives.
Derivative W17VEGFR-2< 5Data from patent literature for a series of 6-bromo-1H-indazole derivatives.
Established Kinase Inhibitors (for comparison)
AxitinibVEGFR-20.2An FDA-approved indazole-based kinase inhibitor.
PazopanibVEGFR-230An FDA-approved indazole-based kinase inhibitor.
VX-680Aurora A0.11 µMA reference compound for Aurora kinase inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of kinase inhibitors. Below are representative methodologies for common in vitro kinase assays.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole-based test compounds

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well microplates (white, low-volume)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution or vehicle control (DMSO).

    • Add the kinase enzyme and the substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data with respect to the positive control (vehicle-treated) to calculate the percentage of kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of a test compound to the kinase active site.

Objective: To determine the binding affinity of an indazole derivative to a target kinase.

Materials:

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • Recombinant tagged protein kinase of interest

  • Indazole-based test compounds

  • Assay buffer

  • 384-well microplates (black)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, the Eu-labeled antibody, the tracer, and the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Measurement: Read the plate using a microplate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition

G cluster_0 Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds P1 P RTK->P1 P2 P RTK->P2 P3 P RTK->P3 ADP ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->Downstream_Signaling P2->Downstream_Signaling P3->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Indazole_Inhibitor Indazole Derivative Indazole_Inhibitor->RTK Inhibits ATP Binding ATP ATP

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling and inhibition by an indazole derivative.

Experimental Workflow for In Vitro Kinase Assay

G cluster_workflow IC50 Determination Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Indazole Derivatives Start->Compound_Dilution Assay_Plate Add Kinase, Substrate, ATP, and Compound to 384-well Plate Compound_Dilution->Assay_Plate Incubation Incubate at Controlled Temperature Assay_Plate->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure Signal (Luminescence/Fluorescence) Detection->Read_Plate Data_Analysis Data Normalization and Curve Fitting Read_Plate->Data_Analysis IC50_Value Determine IC50 Value Data_Analysis->IC50_Value

Caption: Generalized workflow for in vitro kinase inhibitor IC50 determination.

Navigating the Structure-Activity Relationship of 3-Substituted 4-Nitroindazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3-substituted 4-nitroindazoles reveals a landscape ripe for exploration in drug discovery. While direct, extensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, a comparative analysis of related nitroaromatic heterocycles, particularly nitroimidazoles and other substituted indazoles, provides crucial insights into the potential determinants of their biological activity. This guide synthesizes available data to offer a predictive SAR framework for researchers, scientists, and drug development professionals.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of several approved kinase inhibitors. The introduction of a nitro group at the 4-position significantly alters the electronic properties of the ring system, suggesting a potential for novel mechanisms of action and biological targets. The substituent at the 3-position is poised to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Comparative Inhibitory Activities

To build a predictive SAR model for 3-substituted 4-nitroindazoles, we can draw parallels from the well-documented SAR of antitubercular nitroimidazoles, such as the clinical candidate PA-824, and various indazole-based kinase inhibitors.

Insights from Antitubercular Nitroimidazoles

Studies on 4-nitroimidazoles have established key structural requirements for both aerobic and anaerobic activity against Mycobacterium tuberculosis (Mtb). The nitro group is essential for the bio-reductive activation of these prodrugs. Key determinants of activity in 4-nitroimidazoles, which can be extrapolated to 4-nitroindazoles, include the presence of a bicyclic system and a lipophilic tail, both of which contribute to binding at the active site of the deazaflavin-dependent nitroreductase (Ddn).[1][2]

Compound ClassKey Structural Features for ActivityBiological ActivityReference
4-Nitroimidazoles (e.g., PA-824) Bicyclic oxazine ring, Lipophilic tail, 2-position oxygenAntitubercular (aerobic & anaerobic)[1][2]
5-Nitroimidazoles (e.g., Metronidazole) Nitro group at 5-positionAntitubercular (anaerobic only)[1][2]

The SAR of these compounds suggests that the nature and orientation of substituents significantly impact their interaction with the activating enzyme and, consequently, their biological activity.

Insights from Indazole-Based Kinase Inhibitors

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[3] While not always nitrated at the 4-position, these compounds provide a blueprint for understanding how substituents at various positions, including the analogous C3-position, drive potency and selectivity against different kinases. For instance, in many indazole-based inhibitors, the C3-substituent often projects into a key hydrophobic pocket of the kinase ATP-binding site.

Target KinaseKey Indazole-Based InhibitorsGeneral SAR ObservationsReference
VEGFR Axitinib, PazopanibSubstituents at positions analogous to C3 often engage in critical interactions within the kinase hinge region.[3]
Aurora Kinases Alisertib, DanusertibVaried substituents on the indazole core contribute to selectivity and potency.[3]
FGFR -Introduction of specific groups at the meta position of a phenyl ring attached to the indazole core can influence activity.[4]

A study identified 5-nitroindazole as a multi-targeted inhibitor of CDK and transferase kinases in lung cancer, highlighting the potential of nitroindazoles in oncology.[5]

Experimental Protocols

To enable researchers to validate the predicted SAR of novel 3-substituted 4-nitroindazoles, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from studies on nitroimidazole antitubercular agents.[6]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Method: Agar dilution method.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Inoculate the agar plates with a standardized suspension of Mtb H37Rv.

    • Incubate the plates at 37°C for 3-4 weeks.

    • The MIC is defined as the lowest concentration of the compound that inhibits ≥99% of the bacterial growth.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the kinase inhibitory potential of the synthesized compounds.[3]

  • Enzyme and Substrate: Recombinant human kinase and a corresponding specific peptide substrate.

  • Assay Format: A common method is a radiometric assay using [γ-³³P]ATP or a non-radioactive method like ADP-Glo™ Kinase Assay.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and a suitable buffer.

    • Add varying concentrations of the test compound (typically from a DMSO stock).

    • Initiate the reaction by adding the kinase.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the generalized structure-activity relationships and a typical experimental workflow.

SAR_General Indazole 4-Nitroindazole Core N N-H NO2 at C4 Activity {Biological Activity |  Potency |  Selectivity |  ADME Properties} Indazole:f2->Activity Modulates electronic properties Substituent Substituent at C3 R-group Substituent->Activity Key determinant of SAR

Caption: Generalized Structure-Activity Relationship for 3-substituted 4-nitroindazoles.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 3-Substituted 4-Nitroindazole Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MIC, Kinase Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the discovery and evaluation of novel 3-substituted 4-nitroindazoles.

References

Safety Operating Guide

Personal protective equipment for handling 3-bromo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-bromo-4-nitro-1H-indazole. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The information is based on available safety data for the compound and structurally similar chemicals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. A comprehensive PPE protocol is mandatory.

PPE Category Item Specification Rationale
Eye Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over the goggles.[2]Protects eyes and face from splashes and airborne particles.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection Laboratory Coat, Full-Length Pants & Closed-Toe ShoesA flame-resistant lab coat (e.g., Nomex®) with a full front closure is required.[2] Full-length pants and closed-toe shoes ensure no exposed skin on the lower body.[2]Protects skin and personal clothing from contamination.[2]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood.[2]Prevents inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a controlled laboratory environment, following strict protocols to minimize exposure risk.

Experimental Protocol: Safe Handling of this compound

  • Preparation and Engineering Controls:

    • All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[1][3]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

    • Verify that all necessary PPE is available, in good condition, and worn correctly before beginning work.

    • Assemble all required glassware, reagents, and equipment within the fume hood to minimize movement and potential for spills.

  • Handling the Compound:

    • When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.[2]

    • Use a spatula for transferring the solid and ensure it is decontaminated after use.[2]

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.[2]

    • Wash hands and any exposed skin thoroughly after handling.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Certification prep_ppe->prep_fumehood prep_materials Assemble Materials in Hood prep_fumehood->prep_materials handling_weigh Weigh Solid prep_materials->handling_weigh handling_transfer Transfer Solid handling_weigh->handling_transfer handling_solution Prepare Solution handling_transfer->handling_solution post_decon Decontaminate Surfaces handling_solution->post_decon post_waste Segregate Waste post_decon->post_waste post_wash Wash Hands post_waste->post_wash disp_collect Collect in Labeled Container post_waste->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Workflow for handling this compound.

Disposal Plan

Improper disposal of this compound and its associated waste can pose a significant risk to the environment and human health.[2]

Disposal Procedures

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste bag within the fume hood.[2]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Containerization:

    • Waste containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[4]

    • Containers must be kept closed except when adding waste.[5]

    • Ensure the outside of the container is clean and free of residue.[6]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents, including the concentration and date.

  • Disposal Method:

    • On-site treatment or drain disposal is not a suitable option for this chemical.[4]

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

G Disposal Workflow for this compound Waste cluster_collection Waste Collection (in Fume Hood) cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Solid Waste (Gloves, etc.) in Labeled Bag storage_container Sealable, Compatible Container collect_solid->storage_container collect_liquid Liquid Waste in Labeled Container collect_liquid->storage_container storage_label Label with Contents & Date storage_container->storage_label storage_secondary Store in Secondary Containment storage_label->storage_secondary disposal_ehs Arrange Pickup with EHS storage_secondary->disposal_ehs disposal_contractor Licensed Hazardous Waste Contractor disposal_ehs->disposal_contractor

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.